Valtropine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10-,11+,12?/m0/s1 |
InChI Key |
OGQXAZJUVVPCRL-WSMDXJOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Valtropin (Somatropin)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Valtropin, a recombinant form of human growth hormone (somatropin), is therapeutically equivalent to the endogenous 191-amino acid polypeptide hormone synthesized by the pituitary gland[1][2][3]. Its physiological effects, including the stimulation of linear growth and regulation of metabolism, are initiated by its interaction with the growth hormone receptor (GHR) on the surface of target cells. This technical guide provides a detailed examination of the in vitro mechanism of action of Valtropin, focusing on the molecular interactions and intracellular signaling cascades that mediate its cellular effects. We will dissect the receptor binding kinetics, the principal signal transduction pathways—namely the JAK-STAT, MAPK/ERK, and PI3K/Akt pathways—and the resultant cellular responses observed in controlled laboratory settings. Furthermore, this document furnishes detailed experimental protocols for key in vitro assays and presents quantitative data in a structured format to facilitate comparative analysis.
Core Mechanism: Receptor Binding and Activation
The biological effects of somatropin (B1143576) are initiated by its binding to the Growth Hormone Receptor (GHR), a transmembrane protein belonging to the class I cytokine receptor family[4][5]. The activation of GHR is a multi-step process that serves as the primary control point for all downstream signaling.
Growth Hormone Receptor (GHR) Dimerization
In its inactive state, the GHR exists as a pre-formed dimer on the cell surface. The binding of a single somatropin molecule to two GHR monomers is the critical event that induces a conformational change, leading to the activation of the receptor complex[6]. This process occurs sequentially:
-
Site 1 Binding: The somatropin molecule first binds to one GHR monomer via its high-affinity binding site (Site 1)[6][7].
-
Site 2 Binding: This initial interaction facilitates the recruitment of a second GHR monomer, which binds to the lower-affinity Site 2 on the opposite side of the somatropin molecule[5][6].
This formation of a 1:2 hormone-receptor complex reorients the intracellular domains of the GHRs, bringing the associated Janus Kinase 2 (JAK2) molecules into close proximity, which is essential for the initiation of signal transduction[5][6].
Intracellular Signal Transduction Pathways
The activation of the GHR-JAK2 complex triggers a cascade of intracellular signaling events. While the JAK-STAT pathway is the principal mediator of somatropin's effects, the MAPK/ERK and PI3K/Akt pathways are also significantly involved[8][9].
The JAK-STAT Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the canonical signaling route for growth hormone[6][8].
-
JAK2 Activation: The GHR dimerization brings two JAK2 molecules close enough to trans-phosphorylate each other on tyrosine residues, thereby activating their kinase function[5][10].
-
GHR Phosphorylation: Activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR[6][11].
-
STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking platforms for STAT proteins, primarily STAT5a and STAT5b[6][12]. Upon binding to the receptor, STAT5 is phosphorylated by JAK2.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STAT5 proteins dissociate from the receptor, form homodimers, and translocate to the nucleus[8][10].
-
Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences (Gamma-Activated Sites - GAS) in the promoter regions of target genes, most notably the gene for Insulin-like Growth Factor 1 (IGF-1), to regulate their transcription[3][8][13].
The MAPK/ERK and PI3K/Akt Pathways
In addition to the JAK-STAT pathway, the activated GHR-JAK2 complex also initiates other critical signaling cascades.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation[8][14]. JAK2 activation can lead to the phosphorylation of adapter proteins like Shc, which then recruit the Grb2-SOS complex. This ultimately activates the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of transcription factors that regulate mitogenesis[9].
-
PI3K/Akt Pathway: Somatropin also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily involved in cell survival, anti-apoptosis, and metabolic regulation[9]. Activated JAK2 can recruit and activate PI3K, which in turn activates Akt (also known as Protein Kinase B). Akt then phosphorylates a variety of downstream targets that promote cell survival and influence glucose and lipid metabolism.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Growth hormone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. THU048 Determination Of Receptor Binding Affinity Of Growth Hormone Analogues To The Growth Hormone Receptor In A Drug Screening Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
- 7. research.aalto.fi [research.aalto.fi]
- 8. snoidetx.github.io [snoidetx.github.io]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction [mdpi.com]
- 12. Activation of the Jak/Stat signal transduction pathway in GH-treated rat osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Valtropin (Somatropin) on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Valtropin, a recombinant human growth hormone (somatropin), exerts a profound influence on cellular function by modulating the expression of a vast array of genes. This guide provides a technical overview of the molecular mechanisms, key signaling pathways, and experimental evidence detailing the effects of somatropin (B1143576) on gene expression. Through its interaction with the growth hormone receptor (GHR), Valtropin activates critical signaling cascades, primarily the JAK-STAT, MAPK/ERK, and PI3K/Akt pathways. These pathways converge on the nucleus to regulate transcription factors, leading to altered expression of genes integral to growth, metabolism, and cell differentiation. This document summarizes quantitative data from key studies, provides detailed experimental protocols, and visualizes the underlying signaling networks to offer a comprehensive resource for researchers in the field.
Introduction to Valtropin and its Mechanism of Action
Valtropin is a polypeptide hormone of recombinant DNA origin, identical in its 191-amino acid sequence and structure to the endogenous human growth hormone (GH) produced by the pituitary gland[1]. Its primary therapeutic uses include the treatment of growth hormone deficiency (GHD) in children and adults, Turner syndrome, and growth failure associated with chronic renal insufficiency.
The biological effects of Valtropin are initiated by its binding to the transmembrane Growth Hormone Receptor (GHR). The GHR, a member of the cytokine receptor superfamily, lacks intrinsic kinase activity and relies on the associated Janus kinase 2 (JAK2) for signal transduction. The binding of a single molecule of somatropin induces the dimerization of two GHR molecules, bringing their associated JAK2 proteins into close proximity. This proximity facilitates the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for various signaling proteins and initiating downstream cascades that culminate in altered gene expression[1].
Core Signaling Pathways Activated by Valtropin
The pleiotropic effects of Valtropin on gene expression are mediated through a network of interconnected signaling pathways. The three primary cascades are the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a direct route for transmitting the signal from the GHR to the nucleus. Following JAK2 activation, STAT proteins, particularly STAT5b, are recruited to the phosphorylated GHR. JAK2 then phosphorylates the STAT proteins, which subsequently dimerize and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences, known as Gamma-Activated Sites (GAS) in the promoter regions of target genes, thereby activating their transcription[2]. A primary and well-characterized target of STAT5b is the gene for Insulin-like Growth Factor 1 (IGF-1), a crucial mediator of GH's growth-promoting effects[1][2].
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK), also known as the Extracellular signal-Regulated Kinase (ERK) pathway, is crucial for cell proliferation and differentiation. Upon GHR activation, adapter proteins like Shc are recruited and phosphorylated. This leads to the assembly of a complex including Grb2 and SOS, which in turn activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as Elk-1, leading to the expression of early response genes like c-fos and c-jun, which are involved in cell growth and division.
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is primarily involved in promoting cell survival and metabolism. Activated GHR/JAK2 complex can recruit and activate Insulin Receptor Substrate (IRS) proteins, which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates PDK1 and Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, leading to the inhibition of apoptosis and the promotion of protein synthesis and glucose metabolism.
Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data from studies investigating the effects of somatropin on gene expression in various contexts.
Table 1: Effect of Growth Hormone on Gene Expression in Human Muscle Tissue
This table presents data from a study on elderly men undergoing leg immobilization followed by retraining, with or without recombinant human growth hormone (rhGH) administration. Data represent mRNA expression changes in muscle biopsies[3].
| Gene | Condition | Fold Change (vs. Baseline) | P-value |
| IGF-1Ea | Immobilization + rhGH | ↑ | < 0.01 |
| Retraining + rhGH | ↑↑ | < 0.01 | |
| IGF-1Ec | Immobilization + rhGH | ↑ | < 0.01 |
| Retraining + rhGH | ↑↑ | < 0.01 | |
| Retraining + Placebo | ↑ | < 0.05 | |
| COL1A1 | Immobilization + rhGH | ↑ | < 0.01 |
| Retraining + rhGH | ↑↑ | < 0.01 | |
| COL3A1 | Immobilization + rhGH | ↑ | < 0.01 |
| Retraining + rhGH | ↑↑ | < 0.01 |
Table 2: Normalizing Effect of Growth Hormone on Age-Related Gene Expression Changes in Rat Liver
This study used cDNA microarrays to identify genes whose expression is altered with age and normalized by GH treatment in old rats. The data shows the number of transcripts affected[4].
| Gene Expression Change | Number of Unique Transcripts |
| Affected by Aging | 47 |
| - Induced (>1.7-fold) | 17 |
| - Reduced (<0.6-fold) | 30 |
| Normalized by GH Treatment | ~19 (~40% of affected) |
Table 3: Baseline Gene Expression as a Predictor of Response to r-hGH Therapy
This table summarizes findings from a study where baseline blood transcriptome was used to classify the growth response in children with GHD and Turner Syndrome (TS) treated with r-hGH. The study identified a set of genes whose expression levels before treatment could predict the therapeutic outcome[5][6].
| Patient Group | Predictive Outcome | Method | Accuracy (AUC) |
| GHD & TS | Classification of therapeutic response | Random Forest | > 0.9 |
Experimental Protocols
This section details the methodologies from key studies to provide a framework for designing and interpreting experiments on somatropin's effects on gene expression.
Clinical Study of r-hGH in GHD and TS Patients (Stevens et al., 2021)
-
Study Design: A multicenter, open-label, prospective, phase IV study (PREDICT Long-term Follow-up) to evaluate the response to r-hGH over 5 years[5].
-
Participants: Pre-pubertal children diagnosed with Growth Hormone Deficiency (GHD, n=71) or Turner Syndrome (TS, n=43)[5].
-
Intervention: Daily subcutaneous injections of r-hGH.
-
Sample Collection: Whole blood samples were collected at baseline (pre-treatment).
-
Gene Expression Analysis:
-
RNA was extracted from whole blood.
-
Gene expression profiling was performed using microarrays.
-
Data was subject to quality control to identify outliers and confounding effects.
-
-
Data Analysis:
-
Baseline gene expression associations with height velocity were determined using rank regression, with covariates such as microarray batch, age, and BMI.
-
Predictive modeling of growth response (classification of low and high quartiles) was performed using Discriminant Analysis of Principal Components (DAPC), Partial Least Squares Discriminant Analysis (PLS-DA), and Random Forest (RF) with 1000 trees[5].
-
In Vitro Study of GH on Myoblast Fusion (Sotiropoulos et al.)
-
Cell Culture: Primary myoblasts were derived from the gastrocnemius and tibialis anterior muscles of 4-week-old mice[7].
-
Differentiation Assay: Myoblasts were plated on Matrigel-coated dishes in a differentiation medium (DMEM/Ham F12 with 2% horse serum) to induce fusion into myotubes[7].
-
Treatment: Differentiated myotubes were incubated with 600 ng/ml of human growth hormone (hGH) and/or 250 ng/ml of IGF-1-R3. Hormones were added daily for 48 hours[7].
-
Gene Expression Analysis:
-
Total RNA was extracted from the cell cultures.
-
The levels of IGF-1 mRNA were estimated by semiquantitative RT-PCR.
-
-
Outcome Measures: Myotube diameter and fusion index (number of nuclei within myotubes divided by the total number of nuclei) were measured to assess hypertrophy and cell fusion[7].
Conclusion
Valtropin (somatropin) is a potent regulator of gene expression, acting through a complex and well-orchestrated network of signaling pathways, including the JAK/STAT, MAPK/ERK, and PI3K/Akt cascades. Experimental evidence from both clinical and preclinical studies demonstrates its ability to significantly alter the transcriptome in target tissues such as liver and muscle, influencing key physiological processes like growth, metabolism, and tissue repair. The quantitative data presented herein, particularly the induction of anabolic genes like IGF-1 and collagen, underscore its therapeutic effects. Furthermore, the use of transcriptomic profiling to predict patient response to somatropin therapy highlights the potential for personalized medicine in the application of this hormone. This guide provides a foundational understanding for professionals engaged in the research and development of therapies involving growth hormone, offering insights into its molecular mechanisms and a practical overview of relevant experimental methodologies.
References
- 1. Growth hormone - Wikipedia [en.wikipedia.org]
- 2. Growth hormone–STAT5 regulation of growth, hepatocellular carcinoma, and liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Gene expression signatures predict response to therapy with growth hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression signatures predict response to therapy with growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth hormone promotes skeletal muscle cell fusion independent of insulin-like growth factor 1 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Somatropin in Cell Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological functions of somatropin (B1143576), a recombinant form of human growth hormone (GH), in various in vitro cell models. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms of somatropin action, quantitative data from key experimental findings, and detailed protocols for replicating these studies.
Core Signaling Pathways Activated by Somatropin
Somatropin exerts its pleiotropic effects by activating a complex network of intracellular signaling pathways upon binding to the growth hormone receptor (GHR). The primary signaling cascades initiated are the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.
The JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling route for somatropin. Binding of somatropin to the GHR induces receptor dimerization, leading to the recruitment and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for STAT proteins, primarily STAT5a and STAT5b. Once docked, STAT5 proteins are themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, including the gene encoding Insulin-like Growth Factor 1 (IGF-1).[1][2]
Figure 1: Somatropin-induced JAK/STAT signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream effector of somatropin signaling, primarily involved in cell proliferation and differentiation. Upon GHR activation, adaptor proteins such as Shc are recruited and phosphorylated. This leads to the assembly of a complex including Grb2 and Sos, which in turn activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of various transcription factors, promoting cell cycle progression.[3]
Figure 2: Somatropin-activated MAPK/ERK signaling cascade.
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is crucial for mediating the metabolic effects of somatropin, as well as promoting cell survival and growth. Following GHR activation, Insulin (B600854) Receptor Substrate (IRS) proteins are recruited and phosphorylated, which then serve as docking sites for the p85 regulatory subunit of PI3K. This activates the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to regulate processes such as glucose metabolism, protein synthesis, and inhibition of apoptosis.[4]
Figure 3: The PI3K/Akt signaling pathway initiated by somatropin.
Quantitative Data on Somatropin's Biological Functions
The following tables summarize quantitative data from various studies on the effects of somatropin in different cell models.
Table 1: Effects of Somatropin on Cell Proliferation
| Cell Line | Somatropin Concentration | Treatment Duration | Assay | Outcome | Reference |
| Ba/F3-hGHR | 1 ng/mL - 100 ng/mL | Not Specified | Cell Proliferation Assay | Dose-dependent increase in proliferation. | [5] |
| Human Osteoblast-like cells | 10 ng/mL | 24 hours | BrdU labeling | Half-maximal stimulation of proliferation. | [6] |
| Ba/F3-hGHR | 1 µg/L - 100 µg/L | Not Specified | Cell Proliferation Assay | Dose-dependent increase in proliferation. | [7] |
Table 2: Activation of Signaling Pathways by Somatropin
| Cell Line | Somatropin Concentration | Treatment Duration | Pathway/Molecule | Outcome | Reference |
| 3T3-F442A adipocytes | 125 ng/mL | 15 minutes | STAT5 phosphorylation | Maximum phosphorylation observed. | [8] |
| 3T3-F442A preadipocytes | 125 ng/mL | 5 minutes | ERK phosphorylation | Maximum phosphorylation observed. | [3] |
| 3T3-F442A preadipocytes | 125 ng/mL | 10 minutes | Akt phosphorylation | 60-70% reduction in Akt phosphorylation in IRS-1 knockdown cells compared to control. | [3] |
Table 3: Metabolic Effects of Somatropin
| Cell Model | Somatropin Concentration | Treatment Duration | Metabolic Effect | Outcome | Reference |
| 3T3-L1 adipocytes | Not Specified | 24 hours | Insulin-stimulated glucose uptake | Concentration-dependent inhibition. | [9] |
| 3T3-F442A adipocytes | Not Specified | 4 hours | Glucose oxidation | Transient stimulation. | [10] |
| 3T3-F442A adipocytes | Not Specified | 48 hours | Glucose metabolism | Suppression of glucose metabolism indicators. | [10] |
| Rat adipocytes | 1 ng/mL | Not Specified | IGF-I mRNA expression | Marked increase. | [11] |
Table 4: Effects of Somatropin on Cell Cycle and Apoptosis
| Cell Line | Somatropin Concentration | Treatment Duration | Effect | Outcome | Reference |
| Ba/F3(8/6) cells | 10 µg/mL | 24 hours | Cell Cycle | Increase in S-phase population. | [12] |
| MCF-7 (Breast Cancer) | Not Specified | 48 hours | Apoptosis | Induction of apoptotic morphology. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of somatropin for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Protocol:
-
Seed cells in a 96-well plate and treat with somatropin as described for the MTT assay.
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's instructions.
-
Add a specific anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the colorimetric or fluorometric signal using a microplate reader.
Figure 4: General workflow for cell proliferation assays.
Western Blotting for Signaling Pathway Activation
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the signaling pathways activated by somatropin.
Protocol:
-
Seed cells in 6-well plates or culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat cells with somatropin at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.
Figure 5: Step-by-step workflow for Western blotting.
Apoptosis Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Culture and treat cells with somatropin on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 1 hour at 37°C.
-
Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture and treat cells with somatropin for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Glucose Uptake Assay
This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into cells.
Protocol:
-
Seed cells (e.g., 3T3-L1 adipocytes) in 12-well plates and differentiate them into mature adipocytes.
-
Treat the cells with somatropin for the desired time period.
-
Wash the cells and incubate in a glucose-free medium for 1-2 hours.
-
Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.
-
After a short incubation (e.g., 5-10 minutes), stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein content of the cell lysate.
This guide provides a foundational understanding of the cellular and molecular effects of somatropin in vitro. The presented data and protocols are intended to facilitate further research and development in the field of growth hormone biology and its therapeutic applications.
References
- 1. Acute growth hormone deficiency rapidly alters glucose metabolism in rat adipocytes. Relation to insulin responses and binding. | Semantic Scholar [semanticscholar.org]
- 2. Growth hormone (GH)/STAT5 signaling during the growth period in liver of mice overexpressing GH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of Growth Hormone Signaling via SHC and ERK in 3T3-F442A Preadipocytes upon Knockdown of Insulin Receptor Substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of growth hormone on glucose metabolism and insulin resistance in human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel specific bioassay for serum human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone stimulates proliferation and differentiation of normal human osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of insulin and IGF-I on growth hormone- induced STAT5 activation in 3T3-F442A adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Hormone Inhibition of Glucose Uptake in Adipocytes Occurs without Affecting GLUT4 Translocation through an Insulin Receptor Substrate-2-Phosphatidylinositol 3-Kinase-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Growth hormone regulation of insulin-like growth factor-I mRNA in rat adipose tissue and isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis in breast cancer cells in response to vitamin D and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtropin's Role in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtropin, a recombinant human growth hormone (somatropin), is a potent anabolic agent that plays a crucial role in somatic growth and development. Its primary function is to stimulate the growth, reproduction, and regeneration of cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which Valtropin drives cellular proliferation. It details the key signaling pathways activated by Valtropin—JAK-STAT, MAPK/ERK, and PI3K/Akt—and presents available quantitative data on its proliferative effects. Furthermore, this document outlines the experimental protocols for key assays used to quantify these effects, offering a comprehensive resource for researchers in the field.
Introduction
Valtropin is a polypeptide hormone with a molecular weight of 22,125 daltons, consisting of 191 amino acid residues. Its sequence is identical to that of human growth hormone (hGH) produced by the pituitary gland. The primary therapeutic applications of Valtropin include the treatment of growth hormone deficiency in children and adults, as well as other conditions associated with growth failure.[1] At the cellular level, the effects of Valtropin are mediated through its interaction with the growth hormone receptor (GHR), a transmembrane protein present on the surface of various cell types. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression and promotion of cell division.
Mechanism of Action: Signaling Pathways in Cellular Proliferation
The binding of Valtropin to the GHR initiates a conformational change in the receptor, leading to its dimerization and the activation of associated intracellular signaling molecules. Three primary pathways are central to Valtropin-induced cellular proliferation: the JAK-STAT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][2]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for growth hormone signaling.[3][4][5][6] Upon GHR activation, JAK2, a tyrosine kinase associated with the intracellular domain of the receptor, is activated.[7] Activated JAK2 phosphorylates tyrosine residues on the GHR, creating docking sites for STAT proteins, particularly STAT5. Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3][5] Key target genes of the JAK-STAT pathway in the context of growth hormone signaling include Insulin-like Growth Factor 1 (IGF-1), a potent mitogen that plays a critical role in mediating the growth-promoting effects of GH.[1]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade activated by Valtropin that plays a central role in cell proliferation, differentiation, and survival.[8][9][10][11][12] Activation of this pathway is initiated by the recruitment of adaptor proteins, such as Shc, to the phosphorylated GHR. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK (MAPK).[10] Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[8][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, growth, and proliferation.[13][14][15][16][17] Valtropin can activate this pathway through the recruitment of Insulin Receptor Substrate (IRS) proteins to the activated GHR. Phosphorylated IRS proteins then activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression and protein synthesis.[13][14][15][16][17]
Quantitative Data on Cellular Proliferation
The proliferative effects of somatropin (B1143576) have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Proliferative Effects of Somatropin
| Cell Type | Assay | Somatropin Concentration | Observed Effect | Reference |
| Articular Chondrocytes (Rat) | DNA Synthesis | 0.1 - 1 µg/mL | Dose-dependent increase in DNA synthesis | [18] |
| Articular Chondrocytes (Rat) | DNA Synthesis | 500 ng/mL | 3.5-fold increase in DNA synthesis over control | [18] |
| Human Fetal Islet Cells | Mitotic Index | 1000 µg/L (with 10% serum) | 5.95% mitotic index | [19] |
| Prostate Cancer Cells (Pten-null) | Cell Viability | Not specified | Dose-dependent restoration of cell viability | [20] |
Table 2: Clinical and In Vivo Effects of Valtropin/Somatropin on Growth Markers
| Population | Treatment | Duration | Key Growth Markers | Outcome | Reference |
| Girls with Turner's Syndrome | Valtropin (0.053 mg/kg/day) | 12 months | Height Velocity (HV) | Increased from 3.8 ± 1.8 cm/yr to 9.7 ± 1.6 cm/yr | [21] |
| Girls with Turner's Syndrome | Valtropin (0.053 mg/kg/day) | 12 months | Serum IGF-I and IGFBP-3 | Marked increase in levels | [21] |
| Healthy Young Men | rhGH (2.5 - 20.0 µg/kg) | 4 days | Serum IGF-I | Clear dose-response relationship with increased levels | [22] |
| Healthy Young Women | rhGH (5.0 - 20.0 µg/kg) | 4 days | Serum IGF-I | Increased levels, with a lower response than men at some doses | [22] |
Experimental Protocols for Key Proliferation Assays
The quantification of Valtropin-induced cellular proliferation relies on robust and reproducible in vitro assays. The following sections detail the methodologies for two commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Valtropin. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay is a method for quantifying DNA synthesis, a direct measure of cell proliferation.[10][23][24][25]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][25] The incorporated BrdU can then be detected using a specific monoclonal antibody.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with Valtropin as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to expose the incorporated BrdU. This is a critical step for antibody access.
-
Antibody Incubation: Add an anti-BrdU primary antibody to each well and incubate.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: After another wash step, add a substrate for HRP (e.g., TMB) to develop a colorimetric signal.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to the rate of cell proliferation.
Conclusion
Valtropin exerts its profound effects on cellular proliferation through the activation of a complex and interconnected network of intracellular signaling pathways, primarily the JAK-STAT, MAPK/ERK, and PI3K/Akt cascades. These pathways converge on the regulation of gene expression, leading to increased DNA synthesis, cell cycle progression, and ultimately, cell division. While in vivo studies and clinical trials have clearly demonstrated the growth-promoting effects of Valtropin, further in vitro research is warranted to provide more detailed quantitative data on its dose-dependent proliferative effects on a wider range of cell types. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of Valtropin's mechanism of action and for the development of future therapeutic strategies.
References
- 1. Growth hormone - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KEGG PATHWAY: map04630 [genome.jp]
- 6. cusabio.com [cusabio.com]
- 7. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. MAPK signaling pathway | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Growth hormone directly and indirectly stimulates articular chondrocyte cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of human growth hormone on the proliferation of human fetal islet cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GH Action in Prostate Cancer Cells Promotes Proliferation, Limits Apoptosis, and Regulates Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. primescholars.com [primescholars.com]
- 23. researchgate.net [researchgate.net]
- 24. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Valtropin's Impact on Chondrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which Valtropin (somatropin), a recombinant human growth hormone (GH), influences chondrocyte differentiation. It details the core signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for investigating these effects in a research setting.
Introduction: Valtropin and Cartilage Growth
Valtropin is a brand name for somatropin (B1143576), a recombinant form of human growth hormone (GH). GH is a peptide hormone that is fundamental to human development, primarily by stimulating growth, cell reproduction, and regeneration[1]. Its most well-known effect is promoting linear skeletal growth during childhood and adolescence, a process critically dependent on its influence on cartilage tissue at the epiphyseal growth plates.
GH exerts its effects on chondrocytes, the sole cell type in cartilage, through a dual mechanism:
-
Direct Action: GH binds directly to Growth Hormone Receptors (GHR) on the surface of chondrocytes, triggering intracellular signaling cascades that promote cell division (proliferation)[2].
-
Indirect Action: GH stimulates the liver and other tissues, including chondrocytes themselves, to produce and secrete Insulin-like Growth Factor 1 (IGF-1)[2]. IGF-1 is a potent hormone that subsequently acts on chondrocytes to stimulate both proliferation and the synthesis of the extracellular matrix (ECM), which is essential for cartilage structure and function[3].
This guide will dissect these pathways, quantify their outputs, and provide the methodologies to study them effectively.
Signaling Pathways in GH-Mediated Chondrogenesis
Valtropin (GH) orchestrates chondrocyte activity through a complex network of signaling pathways. The primary pathways are the direct GH-activated cascades and the indirect cascades mediated by IGF-1.
Direct GH Signaling Pathway
GH directly stimulates the proliferation of chondrocytes. Upon binding to its receptor (GHR) on the chondrocyte surface, it activates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This activation, particularly of JAK2 and STAT5, subsequently triggers the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which is a key regulator of cell division[2][4][5].
Indirect GH Signaling via IGF-1 Production
A primary mechanism of GH action is the stimulation of IGF-1 production, predominantly in the liver, but also locally within the growth plate cartilage. This process is also mediated by the JAK-STAT pathway. GH binding to its receptor leads to the phosphorylation of STAT5, which then translocates to the nucleus and acts as a transcription factor to increase the expression and subsequent secretion of IGF-1[2].
IGF-1 Signaling and Chondrocyte Differentiation
Secreted IGF-1 binds to its own receptor, IGF-1R, on chondrocytes. This binding primarily activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The activation of Akt is crucial for stimulating the synthesis of key cartilage ECM components, such as proteoglycans (e.g., Aggrecan) and Type II Collagen[6]. This anabolic effect is largely mediated through the master chondrogenic transcription factor, SOX9, which is essential for expressing cartilage-specific genes[3][7]. While IGF-1 can also activate the MAPK/ERK pathway to promote proliferation, the PI3K/Akt pathway is considered the principal driver of its matrix-synthesizing, differentiative effects[6][8].
Data Presentation: Quantifying the Effects of Valtropin
The following tables summarize quantitative data from clinical and preclinical studies, illustrating the impact of somatropin on key parameters of chondrocyte function and overall growth.
Table 1: Clinical and In Vivo Effects of Somatropin Treatment
| Parameter | Baseline Value | Post-Treatment Value | Treatment Details | Source |
|---|---|---|---|---|
| Height Velocity | 3.8 ± 1.8 cm/yr | 9.7 ± 1.6 cm/yr | Valtropin (0.053 mg/kg/day) for 12 months in girls with Turner's Syndrome. | [9] |
| Serum IGF-1 | Not specified | Marked Increase | Valtropin (0.053 mg/kg/day) for 12 months. | [9] |
| Serum IGFBP-3 | Not specified | Marked Increase | Valtropin (0.053 mg/kg/day) for 12 months. |[9] |
Table 2: In Vitro Effects of Somatropin on Chondrocyte Proliferation and Matrix Production
| Parameter | Control | GH Treatment | Treatment Details | Source |
|---|---|---|---|---|
| DNA Synthesis | Baseline | Marked Increase | 50 ng/mL GH for 3 days on mouse cartilage progenitor cells. | [10] |
| Cell Proliferation | 1.0x | ~1.5x | 0.300 µg/mL GH on murine chondrocytes. (Value estimated from graphical data). | [11] |
| Collagen Concentration | 1.0x | ~1.6x | 0.300 µg/mL GH on murine chondrocytes. (Value estimated from graphical data). |[11] |
Table 3: Regulation of Key Chondrogenic Transcription Factors and Markers
| Gene/Protein | Condition | Observed Effect | Significance | Source |
|---|---|---|---|---|
| SOX9 | IGF-1 + BMP-2/7 Treatment | Increased gene expression and protein production. | SOX9 is a key mediator of the anabolic effects of these growth factors. | [12] |
| RUNX2 | Overexpression in chondrocytes | Stimulated maturation markers (e.g., Collagen X, MMP-13). | RUNX2 is a primary driver of chondrocyte hypertrophy. | [13] |
| Collagen II (COL2A1) | SOX9 Overexpression | Increased synthesis. | SOX9 directly activates the COL2A1 gene, a marker of differentiated chondrocytes. | [12] |
| Collagen X (COL10A1) | RUNX2 +/- mice vs. +/+ | ~50% decrease in mRNA expression. | RUNX2 directly regulates COL10A1 expression, a marker of hypertrophic chondrocytes. |[14] |
Experimental Protocols
This section provides detailed methodologies for conducting an in vitro study to assess the impact of Valtropin on the chondrogenic differentiation of mesenchymal stem cells (MSCs).
Experimental Workflow Overview
The overall process involves isolating and expanding MSCs, inducing their differentiation into chondrocytes using a 3D pellet culture system, treating them with Valtropin, and finally, analyzing the outcomes through various molecular and histological techniques.
Detailed Protocol: In Vitro Chondrogenesis of MSCs
This protocol describes a standard 21-day 3D pellet culture assay.
Materials:
-
Human bone marrow-derived MSCs
-
MSC Growth Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Chondrogenic Differentiation Medium (Basal): DMEM-high glucose, 100 nM Dexamethasone, 50 µg/mL Ascorbate-2-phosphate, 1% ITS+ Premix, 100 µg/mL Sodium Pyruvate, 40 µg/mL L-Proline[15].
-
Inducing Factor: TGF-β3 (10 ng/mL)
-
Test Article: Valtropin (reconstituted, sterile-filtered)
-
15 mL polypropylene (B1209903) conical tubes
-
Reagents for RNA isolation, qRT-PCR, protein lysis, Western blotting, and histology.
Procedure:
-
MSC Expansion: Culture MSCs in T-75 flasks with MSC Growth Medium at 37°C, 5% CO₂. Passage cells upon reaching 80-90% confluency and expand until sufficient cell numbers are achieved (typically 2-3 passages).
-
Pellet Formation:
-
Harvest the expanded MSCs using trypsin.
-
Count the cells and assess viability.
-
Resuspend cells in Chondrogenic Differentiation Medium (Basal + TGF-β3).
-
Aliquot 5 x 10⁵ cells in 0.5 mL of medium into each 15 mL polypropylene tube[15].
-
Centrifuge the tubes at 500 x g for 5 minutes. Do not aspirate the supernatant. This step forms a tight cell pellet at the bottom of the tube.
-
-
Treatment and Culture:
-
Loosen the caps (B75204) of the tubes one-quarter turn to allow for gas exchange.
-
Place the tubes upright in an incubator at 37°C, 5% CO₂.
-
Prepare treatment groups: Control (no Valtropin) and experimental groups with varying concentrations of Valtropin (e.g., 10, 50, 200 ng/mL). Add the specified concentration of Valtropin to the medium for each group.
-
Replace the medium every 2-3 days. To do this, carefully aspirate the old medium without disturbing the pellet and gently add 0.5 mL of fresh, pre-warmed medium.
-
Culture the pellets for 21 days.
-
-
Harvesting for Analysis (Day 21):
-
For Histology: Fix pellets in 4% paraformaldehyde.
-
For RNA/Protein: Wash pellets with cold PBS, then either add lysis buffer directly (for protein) or flash-freeze in liquid nitrogen and store at -80°C (for RNA).
-
Protocol: Alcian Blue Staining for Glycosaminoglycans (GAGs)
This method assesses the accumulation of sulfated GAGs, a hallmark of cartilage matrix.
-
Sample Preparation: Embed fixed pellets in paraffin (B1166041) and cut 5 µm sections. Deparaffinize and rehydrate the sections through an ethanol (B145695) gradient to water[16].
-
Acid Rinse: Rinse slides in 3% acetic acid for 3 minutes.
-
Staining: Stain with 1% Alcian Blue solution (pH 2.5) for 30 minutes[16].
-
Washing: Wash with running tap water for 2 minutes, then rinse in distilled water.
-
Counterstaining (Optional): Stain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through an ethanol gradient, clear with xylene, and mount with a permanent mounting medium.
-
Analysis: Cartilaginous matrix rich in GAGs will stain a deep blue.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the expression of key chondrogenic genes.
-
RNA Isolation: Homogenize the frozen cell pellets and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit)[17].
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for target genes (SOX9, COL2A1, ACAN, RUNX2, COL10A1) and a housekeeping gene (GAPDH), and nuclease-free water[18][19].
-
Add cDNA template to the master mix in a 96-well PCR plate.
-
Run the qPCR plate on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 2 min, followed by 40 cycles of 95°C for 5 sec and 60°C for 30 sec[20].
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene[21].
Conclusion
Valtropin (somatropin) promotes chondrocyte differentiation and cartilage formation through a coordinated, dual-pronged mechanism. It directly stimulates chondrocyte proliferation via the JAK-STAT and MAPK/ERK pathways, while simultaneously driving the production of IGF-1. This secreted IGF-1 then acts as a powerful anabolic agent, primarily through the PI3K/Akt pathway, to upregulate the master regulator SOX9 and increase the synthesis of essential cartilage matrix proteins. This detailed understanding of its molecular action, supported by quantitative data and robust experimental protocols, provides a strong foundation for researchers and drug development professionals working to harness the therapeutic potential of growth hormone for cartilage repair and skeletal growth disorders.
References
- 1. Effect of IGF-I in the chondrogenesis of bone marrow mesenchymal stem cells in the presence or absence of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of NPR2 gene mutations affecting chondrocyte differentiation in short stature through JAK2-STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-I stimulation of proteoglycan synthesis by chondrocytes requires activation of the PI 3-kinase pathway but not ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of sox9 in growth factor regulation of articular chondrocytes [scholarworks.indianapolis.iu.edu]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human growth hormone enhances chondrogenesis and osteogenesis in a tissue culture system of chondroprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. Role of Sox9 in Growth Factor Regulation of Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Runx2 expression and action in chondrocytes are regulated by retinoid signaling and parathyroid hormone-related peptide (PTHrP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Type X collagen gene regulation by Runx2 contributes directly to its hypertrophic chondrocyte–specific expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proliferation as a Requirement for In Vitro Chondrogenesis of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Chondrocytes from Human Adipose Tissue-Derived Mesenchymal Stem Cells Seeded on a Dermal-Derived Collagen Matrix Sheet: Our Preliminary Results for a Ready to Go Biotechnological Cartilage Graft in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of Chondrogenic Potential Markers in Cultured Chondrocytes from the Human Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Human Chondrocytes for Profiling Using Cytometry by Time-of-flight (cyTOF) - PMC [pmc.ncbi.nlm.nih.gov]
understanding the endocrinology of Valtropin in a research context
Valtropin, a recombinant human growth hormone (rhGH) or somatropin (B1143576), serves as a potent therapeutic agent for conditions characterized by growth hormone deficiency. Produced in Saccharomyces cerevisiae, its 191-amino acid sequence is identical to that of endogenous pituitary-derived human growth hormone, ensuring equivalent biological effects.[1] This guide provides an in-depth overview of the endocrinology of Valtropin, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and summarizes key clinical findings, presenting data in a structured format for ease of comparison and analysis.
Core Mechanism of Action: The GH-IGF-1 Axis
Valtropin exerts its physiological effects primarily through the activation of the growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily. The binding of somatropin to GHR initiates a cascade of intracellular signaling events that mediate its diverse biological actions, from linear growth to metabolic regulation.
Signaling Pathways
The principal signaling pathway activated by the Growth Hormone Receptor (GHR) is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription (STAT) pathway. Upon growth hormone binding, the GHR dimerizes, leading to the recruitment and activation of JAK2. This, in turn, phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for STAT proteins, predominantly STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes, including Insulin-like Growth Factor-1 (IGF-1). While STAT5 is the primary mediator, STAT1 and STAT3 are also activated by JAK2. The signaling cascade is tightly regulated by negative feedback mechanisms, including the Suppressor of Cytokine Signaling (SOCS) proteins, which are induced by STAT5 and act to inhibit JAK2 activity.
A significant portion of the anabolic and growth-promoting effects of somatropin are mediated by IGF-1. Synthesized predominantly in the liver upon stimulation by growth hormone, IGF-1 acts on its own receptor (IGF-1R) in various tissues, including the epiphyseal growth plates of long bones, to stimulate cellular proliferation and differentiation, thereby promoting linear growth.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Valtropin has been characterized in healthy volunteers. Following subcutaneous administration, it is absorbed and cleared in a manner comparable to other recombinant human growth hormone preparations.
Table 1: Pharmacokinetic Parameters of Valtropin in Healthy Adults
| Parameter | Mean Value | Unit |
| Cmax (Maximum Concentration) | 43.97 | ng/mL |
| AUC0-24h (Area Under the Curve) | 369.90 | ng·h/mL |
| Tmax (Time to Maximum Concentration) | 4 | hours |
| t½ (Half-life) | 3 | hours |
Data from a single-dose crossover study in 24 healthy volunteers following a subcutaneous administration of 0.073 mg/kg body weight.
The pharmacodynamic effects of Valtropin are dose-dependent and reflect its role in growth and metabolism. These include increased linear growth, stimulation of protein synthesis, and effects on lipid and carbohydrate metabolism. A key pharmacodynamic marker is the serum concentration of IGF-1 and its binding protein, IGFBP-3, which typically increase following Valtropin administration.
Clinical Efficacy and Safety Data
Valtropin has been evaluated in clinical trials for the treatment of pediatric Growth Hormone Deficiency (GHD) and Turner Syndrome. The primary efficacy endpoint in these studies is the change in height velocity.
Table 2: Summary of Efficacy Data from a 12-Month Study in Children with GHD
| Parameter | Valtropin (n=98) | Comparator (Humatrope, n=49) |
| Dosage | 0.033 mg/kg/day | 0.033 mg/kg/day |
| Baseline Height Velocity (cm/year) | Not specified | Not specified |
| Height Velocity at 12 months (cm/year, mean ± SD) | 11.3 ± 3.0 | 10.5 ± 2.8 |
| Change in Height SDS from Baseline (mean) | +0.94 | +0.81 |
| Change in IGF-1 SDS from Baseline (mean) | +1.73 | +1.71 |
| Change in IGFBP-3 SDS from Baseline (mean) | +1.00 | +0.91 |
Data from a randomized, double-blind study by Peterkova et al. (2007).[2]
Table 3: Summary of Efficacy Data from a 12-Month Study in Girls with Turner Syndrome
| Parameter | Valtropin (n=30) |
| Dosage | 0.053 mg/kg/day (0.16 IU/kg/day) |
| Baseline Height Velocity (cm/year, mean ± SD) | 3.8 ± 1.8 |
| Height Velocity at 12 months (cm/year, mean ± SD) | 9.7 ± 1.6 |
| Change in IGF-1 levels | Marked increase |
| Change in IGFBP-3 levels | Marked increase |
Data from an open-label, single-arm study by Peterkova et al. (2004).[1]
In terms of safety, Valtropin is generally well-tolerated. The most common adverse events reported in clinical trials include injection site reactions, headaches, and mild, transient edema.[2] The development of anti-GH antibodies has been observed in a small percentage of patients, but these have generally been of low binding capacity and have not been shown to negatively impact growth velocity.[2]
Experimental Protocols
Detailed, replicable experimental protocols from clinical trials are often proprietary. However, the methodologies employed in key studies of Valtropin can be summarized to guide researchers in designing similar investigations.
Assessment of Growth and Efficacy
A standardized workflow is crucial for assessing the efficacy of growth hormone therapy in a clinical research setting. This typically involves screening and enrollment of a well-defined patient population, followed by a baseline assessment and regular follow-up visits to monitor growth and biochemical markers.
References
- 1. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Valtropin (Somatropin) for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropin is a recombinant human growth hormone (rhGH), also known as somatropin, produced in Saccharomyces cerevisiae cells using recombinant DNA technology.[1] It is a polypeptide hormone with 191 amino acid residues and a molecular weight of 22,125 daltons, identical in sequence to human growth hormone of pituitary origin.[1] In clinical settings, Valtropin is used to treat growth hormone deficiency in both children and adults.[1][2] In a research context, Valtropin serves as a valuable tool for studying the cellular and molecular mechanisms of growth hormone action, including its effects on cell proliferation, differentiation, metabolism, and survival. These notes provide an overview of the mechanism of action of Valtropin and detailed protocols for its application in cell culture.
Mechanism of Action
Valtropin, as a somatropin, exerts its biological effects by binding to the growth hormone receptor (GHR), a transmembrane receptor present on the surface of target cells.[3] The binding of Valtropin to GHR induces receptor dimerization, which in turn activates the associated Janus kinase 2 (JAK2).[3][4][5][6] The activation of JAK2 triggers a cascade of intracellular signaling pathways, primarily the JAK-STAT, MAPK/ERK, and PI3K/AKT pathways, which ultimately lead to changes in gene expression and cellular function.[3][4][6]
Key Signaling Pathways:
-
JAK-STAT Pathway: This is a primary pathway for growth hormone signaling. Activated JAK2 phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, such as STAT1, STAT3, and STAT5.[3] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including Insulin-like Growth Factor 1 (IGF-1).[3][7]
-
MAPK/ERK Pathway: Valtropin can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[4] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another important signaling route activated by Valtropin.[4] This pathway is primarily involved in cell survival, growth, and metabolism.
Signaling Pathways Overview
Caption: Overview of Valtropin-activated signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of recombinant human growth hormone (rhGH) in various in vitro cell culture systems. These values can serve as a starting point for designing experiments with Valtropin.
Table 1: Effective Concentrations of rhGH in Cell Culture
| Cell Line | Effective Concentration | Assay Duration | Reference |
| BGC823 (Human Gastric Cancer) | 50 - 400 ng/mL | 48 hours | [8] |
| Nb2-11 (Rat Lymphoma) | ED₅₀: 0.025 - 0.1 ng/mL | Not Specified | [9] |
| Ba/F3-hGHR (Mouse Pro-B cells) | Working Range > 18.7 pg/mL | 18 hours | [2] |
| BaF/GM | Detection Limit ~0.02 ng/mL | 22 hours | [10] |
Table 2: Cellular Effects of rhGH in In Vitro Models
| Cell Line/System | Observed Effect | rhGH Concentration | Reference |
| BGC823 | No significant acceleration of proliferation | 50 - 400 ng/mL | [8] |
| Nb2-11 | Proliferation | ED₅₀: 0.025 - 0.1 ng/mL | [9] |
| PD11 | Proliferation | Not Specified | [11] |
| Human Embryonic Stem Cells (hESCs) / Induced Pluripotent Stem Cells (hiPSCs) | Differentiation (used as a supplement in biliary differentiation medium) | Not Specified | [12] |
| Fish Cell Lines | Immune Response | Not Specified | [12] |
Experimental Protocols
The following are generalized protocols for common cell culture applications of recombinant human growth hormone. These should be optimized for your specific cell line and experimental goals.
Protocol 1: Reconstitution of Lyophilized Valtropin
Valtropin is supplied as a lyophilized powder.[1][13] Proper reconstitution is critical for maintaining its biological activity.
Materials:
-
Vial of lyophilized Valtropin (5 mg)[1]
-
Provided solvent (1.5 mL of Water for Injection with 0.3% w/v metacresol as a preservative) or sterile Water for Injection (if sensitive to metacresol)[13]
-
Sterile syringes and needles
Procedure:
-
Bring the Valtropin vial and the solvent to room temperature.
-
Using a sterile syringe, draw up the entire volume of the provided solvent (1.5 mL).
-
Slowly inject the solvent into the Valtropin vial, aiming the stream of liquid against the glass wall to minimize foaming.[11]
-
Gently swirl the vial with a rotary motion until the powder is completely dissolved. DO NOT SHAKE , as this can denature the protein.[11]
-
The reconstituted solution should be clear.[11] The final concentration will be 3.33 mg/mL.[1][13]
-
For cell culture use, further dilute the reconstituted Valtropin to the desired working concentration in your cell culture medium.
-
Store the reconstituted stock solution according to the manufacturer's instructions (typically at 2-8°C for a limited time).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Valtropin on cell proliferation using a colorimetric MTT assay.
Caption: Workflow for a typical cell proliferation assay.
Materials:
-
Cells of interest (e.g., Nb2-11, Ba/F3-hGHR)
-
Complete cell culture medium
-
96-well cell culture plates
-
Reconstituted Valtropin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of Valtropin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Valtropin dilutions. Include a vehicle control (medium without Valtropin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell controls) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the steps to detect the phosphorylation of key proteins in the JAK-STAT or MAPK/ERK pathways following Valtropin treatment.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Reconstituted Valtropin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for several hours to overnight, if necessary, to reduce basal signaling.
-
Stimulation: Treat the cells with the desired concentration of Valtropin for a short duration (e.g., 5, 15, 30, 60 minutes) to observe phosphorylation events. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT5) to confirm equal loading.
Conclusion
Valtropin is a powerful tool for investigating the diverse biological roles of human growth hormone in vitro. By understanding its mechanism of action and utilizing appropriate cell culture protocols, researchers can effectively study its impact on cellular processes. The protocols and data provided herein serve as a comprehensive guide for the successful application of Valtropin in a research setting. It is recommended to optimize these protocols for each specific cell line and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel bioassay based on human growth hormone (hGH) receptor mediated cell proliferation: measurement of 20K-hGH and its modified forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. In vitro effects of recombinant human growth hormone on growth of human gastric cancer cell line BGC823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development of a Bioassay System for Human Growth Hormone Determination with Close Correlation to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Use of Valtropin® (somatropin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper reconstitution, handling, and storage of Valtropin® (somatropin) for in-vitro and other laboratory research applications. Adherence to these guidelines is crucial to ensure the integrity and biological activity of the reconstituted protein.
Product Information and Storage
Valtropin® is a lyophilized powder of recombinant human growth hormone (somatropin). Proper storage is essential to maintain its stability and efficacy.
| Condition | Storage Temperature | Duration | Notes |
| Unreconstituted (Lyophilized Powder) | 2°C to 8°C (Refrigerator) | Until expiration date | Do not freeze. Can be kept at room temperature (not above 25°C) for a single period of up to 4 weeks.[1] |
| Reconstituted with Provided Diluent | 2°C to 8°C (Refrigerator) | Up to 21 days | The provided diluent contains metacresol as a preservative.[1] |
| Reconstituted with Water for Injection | Use Immediately | Single-use only | Recommended for applications sensitive to preservatives like metacresol.[1][2] |
Reconstitution Protocol
This protocol outlines the steps for reconstituting Valtropin® to a final concentration of 3.33 mg/mL.
Materials:
-
Vial of Valtropin® (5 mg somatropin)
-
Pre-filled syringe with 1.5 mL of diluent (Water for Injection with 0.3% w/v metacresol) OR 1.5 mL sterile Water for Injection, USP.[2]
-
Sterile, disposable syringes and needles for administration to experimental systems.
Procedure:
-
Ensure the Valtropin® vial and the diluent are at room temperature.
-
Remove the protective cap from the Valtropin® vial.
-
Attach a sterile needle to the syringe containing the diluent.
-
Inject the 1.5 mL of diluent into the Valtropin® vial, aiming the stream of liquid against the glass wall of the vial to minimize foaming.[1]
-
Gently swirl the vial with a rotary motion until the contents are completely dissolved. Do not shake vigorously , as this can denature the protein.[1]
-
The reconstituted solution should be clear and free of particulate matter. Do not use if the solution is cloudy or contains particles.
-
The final concentration of the reconstituted Valtropin® solution is 3.33 mg/mL.[2]
-
For laboratory records, label the vial with the date of reconstitution and the calculated final concentration.
-
If not for immediate use, store the reconstituted vial upright in a refrigerator at 2°C to 8°C.[1]
Diagram of Valtropin Reconstitution Workflow
References
Valtropin™ in Serum-Free Media for Enhanced Cell Culture Performance
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropin™, a recombinant human growth hormone (somatropin), is a potent polypeptide hormone identical in sequence to the native human growth hormone produced by the pituitary gland.[1] While clinically used for treating growth hormone deficiencies, its anabolic and cell-proliferating properties present significant advantages for in vitro cell culture applications, particularly in serum-free media environments. The transition to serum-free media (SFM) is a critical step in biopharmaceutical production and fundamental research to enhance reproducibility, simplify downstream processing, and reduce the risk of contamination with adventitious agents.[2][3][4] Valtropin™ can serve as a valuable supplement in SFM to stimulate cell growth, enhance protein synthesis, and improve overall culture performance for a variety of mammalian cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.
This document provides detailed application notes and protocols for the utilization of Valtropin™ in serum-free cell culture, along with a summary of its mechanism of action and expected outcomes.
Mechanism of Action
Valtropin™ exerts its effects by binding to the growth hormone receptor (GHR) on the cell surface. This binding event triggers the dimerization of the receptor and initiates a cascade of intracellular signaling pathways that are crucial for cell growth, proliferation, and protein synthesis.[5][6] The two primary signaling cascades activated by Valtropin™ are:
-
JAK-STAT Pathway: Upon GHR activation, Janus kinase 2 (JAK2) is recruited and autophosphorylates, which in turn phosphorylates the GHR. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of genes involved in cell growth and proliferation, including Insulin-like Growth Factor 1 (IGF-1).[5][7][8]
-
MAPK/ERK Pathway: The activated GHR-JAK2 complex can also recruit adapter proteins like Shc, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is pivotal in regulating cell proliferation, differentiation, and survival.[5][7]
-
PI3K/Akt Pathway: Valtropin™ can also activate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which plays a central role in promoting cell survival by inhibiting apoptosis and stimulating protein synthesis.[5][6]
Advantages of Using Valtropin™ in Serum-Free Media
The inclusion of Valtropin™ in serum-free cell culture formulations offers several key benefits:
-
Enhanced Cell Proliferation: By activating critical growth signaling pathways, Valtropin™ can stimulate the proliferation of various cell types, leading to higher cell densities in batch and fed-batch cultures.
-
Increased Protein Production: The activation of protein synthesis pathways by Valtropin™ can lead to a significant increase in the yield of recombinant proteins and monoclonal antibodies.[9]
-
Improved Cell Viability: The pro-survival signals initiated by the PI3K/Akt pathway can help maintain high cell viability, particularly during the stressful process of adaptation to serum-free conditions.
-
Reduced Apoptosis: By promoting cell survival signals, Valtropin™ can mitigate apoptosis, leading to more robust and productive cell cultures.
-
Defined Culture Environment: Supplementing a chemically defined serum-free medium with a well-characterized recombinant protein like Valtropin™ maintains the defined nature of the culture system, ensuring high lot-to-lot consistency.[3][10]
Data Presentation
Table 1: General Properties of Valtropin™ (Somatropin)
| Property | Description | Reference |
| Active Ingredient | Somatropin (recombinant Human Growth Hormone) | [1] |
| Molecular Weight | 22,125 Daltons | [11] |
| Amino Acid Residues | 191 | [11] |
| Production System | Saccharomyces cerevisiae (yeast) | [11] |
| Biological Function | Stimulates cell growth, protein synthesis, and nitrogen retention. | [1] |
Table 2: Recommended Concentration Range of Valtropin™ for Cell Culture
| Cell Type | Recommended Concentration Range (ng/mL) | Notes |
| CHO Cells | 50 - 250 | Optimal concentration should be determined empirically for each specific cell line and application. |
| Hybridoma Cells | 25 - 150 | Higher concentrations may be beneficial for increasing monoclonal antibody production. |
| Other Mammalian Cells | 20 - 200 | Dose-response experiments are recommended to identify the optimal concentration. |
Note: The optimal concentration of Valtropin™ can vary depending on the cell line, the basal serum-free medium used, and the specific application (e.g., cell expansion vs. protein production). It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Valtropin™
Materials:
-
Vial of lyophilized Valtropin™ (5 mg)
-
1.5 mL of sterile Water for Injection (WFI) or Phosphate Buffered Saline (PBS), pH ~7.5
-
Sterile syringes and needles
-
Laminar flow hood
Procedure:
-
Aseptically inject 1.5 mL of sterile WFI or PBS into the vial of lyophilized Valtropin™. This will result in a stock solution with a concentration of 3.33 mg/mL.[1]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously , as this may denature the protein.
-
The reconstituted solution should be clear and colorless.
-
Aliquoted the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Adaptation of Adherent CHO Cells to Serum-Free Suspension Culture with Valtropin™ Supplementation
Materials:
-
Adherent CHO cells cultured in serum-supplemented medium
-
Serum-free CHO cell culture medium
-
Reconstituted Valtropin™ stock solution
-
Trypsin-EDTA solution
-
Spinner flasks or shaker flasks
-
Centrifuge
Procedure:
-
Initial Adaptation (Sequential Weaning):
-
Begin with healthy, actively growing adherent CHO cells in their standard serum-supplemented medium.
-
At the first passage, seed the cells into a T-flask with a 75:25 mixture of the original serum-supplemented medium and the new serum-free medium supplemented with an initial concentration of Valtropin™ (e.g., 50 ng/mL).
-
At subsequent passages (typically every 2-3 days), gradually decrease the percentage of serum-supplemented medium and increase the percentage of Valtropin™-supplemented serum-free medium (e.g., 50:50, 25:75, and finally 100% serum-free medium).
-
Monitor cell viability and growth at each step. If viability drops significantly, maintain the cells at the previous serum concentration for an additional passage before proceeding.
-
-
Transition to Suspension Culture:
-
Once the cells are adapted to 100% serum-free medium in adherent culture, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh, pre-warmed serum-free medium supplemented with Valtropin™ at the desired final concentration.
-
Transfer the cell suspension to a spinner or shaker flask at a seeding density of approximately 2-5 x 10^5 cells/mL.
-
Incubate at 37°C with 5% CO2 and appropriate agitation (e.g., 60-80 rpm for spinner flasks, 120-130 rpm for shaker flasks).
-
-
Maintenance and Optimization:
-
Monitor cell density and viability daily.
-
Subculture the cells every 2-4 days, maintaining the cell density within the logarithmic growth phase.
-
Once the culture is stable in suspension, a dose-response experiment can be performed to determine the optimal Valtropin™ concentration for maximizing cell growth and/or protein production.
-
Protocol 3: Enhancing Monoclonal Antibody Production in Hybridoma Cells in Serum-Free Medium
Materials:
-
Hybridoma cell line cultured in serum-supplemented or serum-free medium
-
Serum-free hybridoma medium
-
Reconstituted Valtropin™ stock solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
ELISA or other antibody quantification assay
Procedure:
-
Adaptation to Serum-Free Medium (if necessary):
-
If the hybridoma cells are currently in a serum-containing medium, adapt them to the desired serum-free medium using a sequential weaning process as described in Protocol 2.
-
-
Valtropin™ Supplementation:
-
Culture the adapted hybridoma cells in the serum-free medium.
-
Prepare several parallel cultures and supplement them with different concentrations of Valtropin™ (e.g., 0, 25, 50, 100, 150 ng/mL).
-
-
Cell Growth and Antibody Production Monitoring:
-
Incubate the cultures at 37°C with 5% CO2.
-
At regular intervals (e.g., every 24 hours), take a sample from each culture to determine the viable cell density and total cell number.
-
At the same time points, collect a sample of the culture supernatant for antibody quantification using an appropriate method like ELISA.
-
-
Data Analysis:
-
Plot the viable cell density and antibody concentration over time for each Valtropin™ concentration.
-
Determine the optimal concentration of Valtropin™ that results in the highest monoclonal antibody yield.
-
Visualizations
Caption: Valtropin™ Signaling Pathways.
Caption: Workflow for Adapting Cells to Serum-Free Media with Valtropin™.
Conclusion
Valtropin™, a recombinant human growth hormone, serves as a powerful supplement in serum-free media to promote cell growth, viability, and recombinant protein production. By activating key signaling pathways such as JAK-STAT, MAPK/ERK, and PI3K/Akt, Valtropin™ provides a defined and potent stimulus for cellular proliferation and protein synthesis. The protocols provided herein offer a framework for the successful integration of Valtropin™ into serum-free cell culture workflows for both CHO and hybridoma cells. For optimal results, it is crucial to empirically determine the ideal Valtropin™ concentration for each specific cell line and application. The use of Valtropin™ in a well-defined serum-free environment can significantly enhance the efficiency and consistency of cell culture processes in both research and biopharmaceutical manufacturing.
References
- 1. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design of serum-free medium for suspension culture of CHO cells on the basis of general commercial media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Monoclonal Antibodies in Serum-free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of different media composition and temperatures on the production of recombinant human growth hormone by CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Serum-free media in hybridoma culture and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Valtropin Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropin®, a recombinant human growth hormone (somatropin), is a polypeptide hormone that plays a crucial role in stimulating growth, cell reproduction, and regeneration.[1][2] Its mechanism of action is primarily mediated through the growth hormone receptor (GHR), which upon binding, activates intracellular signaling cascades, most notably the JAK/STAT pathway.[1][3][4][5] Accurate determination of the optimal concentration of Valtropin is critical for the reliability and reproducibility of in vitro studies aimed at elucidating its biological functions and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for determining the optimal Valtropin concentration for various in vitro assays. It is intended to guide researchers in establishing robust and reproducible experimental conditions.
Mechanism of Action: The JAK/STAT Signaling Pathway
Valtropin, like endogenous growth hormone, binds to the transmembrane growth hormone receptor (GHR). This binding induces dimerization of the receptor, which in turn activates the associated Janus kinase 2 (JAK2).[1][5][6] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[1] Once recruited, STATs are phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes, including Insulin-like Growth Factor 1 (IGF-1).[1][4][7]
Application Notes: Selecting the Appropriate In Vitro Assay
The choice of in vitro assay is contingent on the specific biological question. Commonly employed assays to assess the bioactivity of growth hormone and determine its optimal concentration include:
-
Cell Proliferation Assays: These assays, such as the MTT or BrdU assay, are suitable for cell lines that proliferate in response to growth hormone, like the rat lymphoma cell line Nb2-11 or the Ba/F3 cell line engineered to express the human GHR.[8][9]
-
Reporter Gene Assays: These assays utilize a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.[10][11] This provides a highly specific and quantifiable readout of JAK/STAT pathway activation.
-
Phosphorylation Assays (Western Blot): This method directly measures the phosphorylation of key signaling proteins like STAT5, providing a direct assessment of pathway activation.
-
Metabolic Assays: Growth hormone influences metabolism. Assays measuring endpoints like lipid accumulation in preadipocyte cell lines (e.g., 3T3-F442A) can be used to determine a functional optimal concentration.[12]
Experimental Protocols
The following protocols provide a framework for determining the optimal Valtropin concentration. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific cell line and assay.[13][14]
Protocol 1: Determining Optimal Valtropin Concentration using a Cell Proliferation (MTT) Assay
This protocol is adapted for a cell line known to proliferate in response to somatropin (B1143576), such as Ba/F3-hGHR cells.
Materials:
-
Ba/F3-hGHR cells
-
Complete cell culture medium
-
Valtropin (lyophilized powder)
-
Sterile, pyrogen-free water or recommended diluent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ba/F3-hGHR cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Valtropin Preparation and Treatment:
-
Reconstitute Valtropin according to the manufacturer's instructions to create a stock solution.
-
Prepare a series of dilutions of Valtropin in complete cell culture medium. A common starting range for somatropin is 0.1 ng/mL to 1000 ng/mL.[8][9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Valtropin dilutions or a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the Valtropin concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Assessing Valtropin-Induced STAT5 Phosphorylation by Western Blot
This protocol allows for the direct measurement of JAK/STAT pathway activation.
Materials:
-
Responsive cell line (e.g., HEK293-hGHR)
-
6-well cell culture plates
-
Valtropin
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Valtropin (e.g., 1, 10, 100, 1000 ng/mL) for a short duration (e.g., 15-30 minutes). Include a vehicle control.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 or loading control signal.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison and determination of the optimal concentration range.
Table 1: Hypothetical Cell Proliferation (MTT) Assay Data
| Valtropin Conc. (ng/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 0.25 ± 0.02 | 100 |
| 0.1 | 0.30 ± 0.03 | 120 |
| 1 | 0.45 ± 0.04 | 180 |
| 10 | 0.70 ± 0.05 | 280 |
| 100 | 0.72 ± 0.06 | 288 |
| 1000 | 0.73 ± 0.05 | 292 |
From this data, the EC₅₀ can be calculated, and the optimal concentration range appears to be between 10 and 100 ng/mL, where the maximal effect is achieved.
Table 2: Hypothetical Densitometry Analysis of Phospho-STAT5 Western Blot
| Valtropin Conc. (ng/mL) | Normalized p-STAT5 Intensity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.2 ± 0.7 |
| 100 | 15.5 ± 1.2 |
| 1000 | 15.8 ± 1.3 |
This data suggests a dose-dependent increase in STAT5 phosphorylation, with a plateau effect observed between 100 and 1000 ng/mL, indicating that 100 ng/mL is near the optimal concentration for maximal pathway activation in this specific assay.
Conclusion
The determination of the optimal Valtropin concentration is a foundational step for any in vitro investigation. By employing the appropriate cell-based assays and following systematic protocols, researchers can establish a reliable concentration range for their specific experimental needs. The provided protocols for cell proliferation and Western blot analysis, along with the illustrative data, offer a comprehensive guide for achieving accurate and reproducible results in the study of Valtropin's biological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. snoidetx.github.io [snoidetx.github.io]
- 5. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development of a Bioassay System for Human Growth Hormone Determination with Close Correlation to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Cell-Based Strategy for Bioactivity Determination of Long-Acting Fc-Fusion Recombinant Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimal conditions determination in cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Valtropin Bioactivity Assay: A Comprehensive Guide for Researchers
Introduction
Valtropin, a recombinant human growth hormone (rhGH) or somatropin, is a potent therapeutic agent used to treat growth disorders. Its biological activity is mediated through the activation of the growth hormone receptor (GHR), initiating a cascade of intracellular signaling events that culminate in growth and metabolic regulation. Accurate and reliable measurement of Valtropin's bioactivity is crucial for quality control, lot release, and research purposes. This document provides a detailed protocol for a cell-based bioassay to determine the potency of Valtropin, along with a summary of its biological activity and a depiction of the key signaling pathways involved.
Quantitative Data Summary
The bioactivity of somatropin, the active ingredient in Valtropin, is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the hormone that elicits 50% of the maximal response in a given assay. The following table summarizes representative EC50 values for recombinant human growth hormone in the widely used Nb2 cell proliferation assay.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | ~2.28 ng/mL | Nb2 | Cell Proliferation | [1] |
| EC50 | 2.07 ± 0.52 pM | Nb2-11 | Cell Proliferation | [2] |
| EC50 | 1.67 ± 0.69 pM | Nb2-11 | Cell Proliferation | [2] |
| EC50 | 1.30 ± 0.50 pM | Nb2-11 | Cell Proliferation | [2] |
| EC50 | 2.19 ± 0.1 pM | Nb2-11 | Cell Proliferation | [2] |
Valtropin (Somatropin) Signaling Pathway
Valtropin exerts its biological effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[3] This binding event induces the dimerization of two GHR monomers, leading to the activation of the associated Janus kinase 2 (JAK2).[4][5][6] Activated JAK2 autophosphorylates itself and phosphorylates tyrosine residues on the intracellular domain of the GHR.[4][5] These phosphorylated sites serve as docking stations for various signaling molecules, initiating multiple downstream pathways critical for growth and metabolism.[5][7]
The primary signaling cascades activated by Valtropin include:
-
JAK-STAT Pathway: Phosphorylated GHR recruits Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5a and STAT5b, which are then phosphorylated by JAK2.[4][8] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including Insulin-like Growth Factor 1 (IGF-1).[4][8][9] STAT1 and STAT3 are also activated by this pathway.[4]
-
MAPK/ERK Pathway: The activated GHR-JAK2 complex can also initiate the mitogen-activated protein kinase (MAPK) pathway, often through the recruitment of adapter proteins like Shc.[7] This cascade, involving Ras, Raf, MEK, and ERK, plays a crucial role in cell proliferation and differentiation.[3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling route activated by the GHR.[3][5] This pathway is primarily involved in cell survival, growth, and metabolism.[7]
Experimental Protocol: Nb2 Cell Proliferation Bioassay
This protocol details a cell-based assay to determine the bioactivity of Valtropin by measuring its effect on the proliferation of the rat lymphoma Nb2 cell line.[10][11]
Materials and Reagents
-
Nb2-11 cell line
-
Valtropin (lyophilized powder)
-
Recombinant human growth hormone (rhGH) standard
-
Fischer's Medium or RPMI 1640 Medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Heat-inactivated Horse Serum (HS)
-
2-Mercaptoethanol
-
Sodium Bicarbonate
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
Cell proliferation assay reagent (e.g., WST-1, MTS, or CellTiter-Glo®)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Methodology
1. Preparation of Reagents and Cell Culture
-
Complete Growth Medium: Prepare Fischer's Medium supplemented with 10% FBS, 10% HS, and 0.05 mM 2-mercaptoethanol.[12]
-
Assay Medium: Prepare Fischer's Medium supplemented with 1% HS and 0.05 mM 2-mercaptoethanol.[12]
-
Cell Culture: Culture Nb2-11 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Maintain the cells in a logarithmic growth phase by subculturing every 2-3 days.
-
Starvation: Prior to the assay, wash the cells with serum-free medium and then incubate them in assay medium for 4-24 hours to synchronize the cells and reduce background proliferation.
2. Preparation of Valtropin and Standard Dilutions
-
Reconstitution: Reconstitute the lyophilized Valtropin and rhGH standard with the appropriate solvent as per the manufacturer's instructions to create stock solutions.
-
Serial Dilutions: Prepare a series of dilutions of both the Valtropin sample and the rhGH standard in assay medium. A typical concentration range for the standard curve would be from 0.01 ng/mL to 100 ng/mL.
3. Cell Seeding
-
Cell Counting: After starvation, harvest the cells and determine the cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seeding: Dilute the cells in assay medium to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well microplate.[12]
4. Treatment
-
Add 100 µL of the prepared Valtropin dilutions, rhGH standard dilutions, or assay medium (as a negative control) to the appropriate wells in triplicate.
5. Incubation
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours. The optimal incubation time should be determined empirically.[10]
6. Measurement of Cell Proliferation
-
Add the cell proliferation reagent (e.g., 10 µL of WST-1) to each well.
-
Incubate the plate for an additional 2-4 hours, or as recommended by the reagent manufacturer.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
7. Data Analysis
-
Standard Curve: Plot the mean absorbance/luminescence values for the rhGH standard against the corresponding concentrations on a logarithmic scale.
-
EC50 Calculation: Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value for the rhGH standard.
-
Potency Determination: Determine the EC50 value for the Valtropin sample from its dose-response curve. The relative potency of the Valtropin sample can be calculated by comparing its EC50 to that of the rhGH standard.
Conclusion
The Nb2 cell proliferation assay provides a robust and sensitive method for determining the bioactivity of Valtropin. This application note, including the detailed protocol and signaling pathway information, serves as a comprehensive resource for researchers and professionals involved in the development and quality control of somatropin-based therapeutics. Adherence to proper cell culture techniques and careful execution of the assay protocol are essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of human growth hormone and its derivatives estimated by measuring DNA synthesis in Nb2 node rat lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of growth hormone bioactivity using the Nb2 cell bioassay in children with growth disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone [mdpi.com]
Application Note: Utilizing Valtropin™ for In Vitro Chondrocyte Proliferation Assays
References
- 1. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone - Wikipedia [en.wikipedia.org]
- 3. Comparison of weekly and single dose intraarticular recombinant human growth hormone injection on cartilage degeneration in osteoarthritic model of white New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone directly and indirectly stimulates articular chondrocyte cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. IGF-1R signaling in chondrocytes modulates growth plate development by interacting with the PTHrP/Ihh pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insulin-like growth factor-1 in articular cartilage repair for osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF-I stimulation of proteoglycan synthesis by chondrocytes requires activation of the PI 3-kinase pathway but not ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone potentiates colony formation of epiphyseal chondrocytes in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Valtropin for Stimulating Growth in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Valtropin (somatropin), a recombinant human growth hormone (rhGH), to stimulate the proliferation of primary cell cultures. The information presented here is intended to assist in the design and execution of in vitro studies for basic research, drug discovery, and regenerative medicine applications.
Introduction
Valtropin is a polypeptide hormone of recombinant DNA origin with an amino acid sequence identical to that of human growth hormone (hGH) derived from the pituitary gland. Its primary physiological role is the stimulation of skeletal growth, a process mediated in large part by insulin-like growth factors (IGFs), primarily IGF-1.[1] In vitro, somatropin (B1143576) has been shown to have both direct and indirect effects on cell proliferation and differentiation in various primary cell types. The growth-promoting effects of somatropin are primarily mediated through the activation of the JAK-STAT signaling pathway, which leads to the transcription of target genes, including IGF-1.[2][3] IGF-1, in turn, acts in an autocrine and paracrine manner to stimulate cell growth.[4]
Primary cell cultures are more physiologically relevant models compared to immortalized cell lines, making them invaluable tools for preclinical research.[5] The protocols outlined below provide a framework for investigating the mitogenic effects of Valtropin on primary cell cultures.
Data Presentation: Efficacy of Somatropin in Primary Cell Cultures
The following tables summarize the quantitative data from various in vitro studies on the effect of recombinant human growth hormone (rhGH) on the proliferation of different primary cell types.
Table 1: Effect of rhGH on Primary Human Fibroblast Proliferation
| Parameter | Concentration of rhGH | Result | Reference |
| Half-maximal effect (Thymidine Incorporation) | 10 ng/mL | - | [6] |
| Cell Replication | 10 ng/mL | 172 ± 8.2% increase compared to control | [6] |
| Cell Proliferation (MTT Assay) | 2.5 IU/L | Absorbance: 0.3954 ± 0.056 (vs. 0.2943 ± 0.0554 for control) | [3][7] |
Table 2: Effect of rhGH on Primary Human Osteoblast Proliferation
| Parameter | Concentration of rhGH | Result | Reference |
| Half-maximal effect (Proliferation) | 10 ng/mL | - | [8] |
| Proliferation (³H-Thymidine Incorporation) | 0.1 - 500 ng/mL (dose-dependent) | Maximal stimulation of 173 ± 35% of control | [9] |
| Cell Number | 0.1 - 500 ng/mL (dose-dependent) | Maximal stimulation of 145 ± 6% of control | [9] |
Table 3: Effect of rhGH on Primary Chondrocyte Proliferation
| Cell Type | Concentration of rhGH | Result | Reference |
| Rat Articular Chondrocytes | 500 ng/mL | 3.5-fold increase in DNA synthesis over control | [2] |
| Human Chondrocytes | 0.200 - 0.300 µg/mL | Increased cell proliferation | [6] |
| Rat Rib Growth Cartilage | 50 ng/mL | ~170% stimulation of sulfate (B86663) incorporation |
Table 4: IGF-1 Production in Response to rhGH in Primary Cell Culture
| Cell Type | Concentration of rhGH | Time | IGF-1 Concentration in Medium | Reference |
| Adult Rat Hepatocytes | 100 ng/mL | 20 minutes | 100 pg/mL (maximum) | [4] |
Signaling Pathways
Valtropin, like endogenous growth hormone, initiates its cellular effects by binding to the growth hormone receptor (GHR), a transmembrane protein. This binding event triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The activated JAK2 phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of target genes, most notably IGF-1.[2][3] The locally produced IGF-1 can then bind to its own receptor (IGF-1R) to further promote cell proliferation through pathways like the MAPK/ERK pathway.[2]
Caption: Valtropin-activated JAK-STAT signaling pathway.
Experimental Protocols
The following protocols provide a general framework for assessing the growth-stimulating effects of Valtropin on primary cell cultures. It is crucial to optimize these protocols for specific primary cell types and experimental conditions.
Experimental Workflow
The overall workflow for these experiments involves isolating primary cells, treating them with Valtropin, and subsequently measuring cell proliferation and/or IGF-1 production.
Caption: General experimental workflow.
Preparation of Valtropin Stock Solution
Materials:
-
Valtropin (lyophilized powder)
-
Sterile, nuclease-free water or appropriate sterile buffer
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Reconstitute the lyophilized Valtropin powder according to the manufacturer's instructions to create a high-concentration stock solution.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Primary Cell Culture and Valtropin Treatment
Materials:
-
Isolated primary cells (e.g., human fibroblasts, chondrocytes, or osteoblasts)
-
Complete cell culture medium appropriate for the specific cell type
-
Serum-free or low-serum medium for starvation (optional)
-
Multi-well cell culture plates (e.g., 96-well for proliferation assays)
-
Valtropin stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Culture the primary cells in their complete growth medium until they reach the desired confluence for passaging.
-
Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Seed the cells into multi-well plates at a predetermined density. Allow the cells to adhere and recover for 24 hours.
-
(Optional) To synchronize the cell cycle, you may replace the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Prepare serial dilutions of Valtropin in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500 ng/mL).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of Valtropin. Include a vehicle control (medium without Valtropin).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Assessment of Cell Proliferation
Choose one of the following methods to quantify cell proliferation.
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
Protocol:
-
At the end of the Valtropin treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Protocol:
-
Towards the end of the Valtropin treatment period (e.g., the last 2-24 hours), add BrdU to the culture medium.
-
After the BrdU labeling period, fix the cells and denature the DNA.
-
Add a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate for HRP and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Calculate the rate of DNA synthesis relative to the vehicle control.
Quantification of IGF-1 Production (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of IGF-1 secreted into the cell culture supernatant.
Protocol:
-
At the end of the Valtropin treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform an ELISA for IGF-1 on the cleared supernatant according to the manufacturer's protocol.
-
Generate a standard curve using known concentrations of IGF-1.
-
Determine the concentration of IGF-1 in the samples by interpolating from the standard curve.
Conclusion
Valtropin has demonstrated a significant stimulatory effect on the proliferation of various primary cell types in vitro. These effects are primarily mediated through the JAK-STAT signaling pathway and subsequent IGF-1 production. The protocols provided here offer a robust framework for researchers to further investigate the cellular and molecular mechanisms of Valtropin and to explore its potential applications in areas such as tissue engineering and regenerative medicine. Careful optimization of cell culture conditions, Valtropin concentrations, and treatment durations is essential for obtaining reliable and reproducible results.
References
- 1. Synthesis of cartilage matrix by mammalian chondrocytes in vitro. II. Maintenance of collagen and proteoglycan phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth hormone directly and indirectly stimulates articular chondrocyte cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human growth hormone enhances chondrogenesis and osteogenesis in a tissue culture system of chondroprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. europeanreview.org [europeanreview.org]
- 7. cellgs.com [cellgs.com]
- 8. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 9. Effect of human growth hormone on proteoglycan synthesis in cultured rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Valtropin® (Somatropin) in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and microenvironment. These models provide a superior platform for studying cell-cell and cell-matrix interactions, drug efficacy, and toxicity compared to traditional 2D monolayer cultures. Valtropin®, a recombinant human growth hormone (somatropin), is a potent anabolic agent that stimulates growth, cell reproduction, and regeneration. Its effects are primarily mediated through the growth hormone (GH) receptor and the subsequent activation of the JAK-STAT signaling pathway, leading to the production of Insulin-like Growth Factor 1 (IGF-1).
These application notes provide a framework for utilizing Valtropin® in 3D cell culture models to investigate its effects on cell proliferation, viability, and signaling pathways. The provided protocols are adaptable for various cell types, including cancer cell lines and primary cells grown as spheroids or organoids.
Signaling Pathway Overview
Valtropin® (somatropin) initiates its cellular effects by binding to the growth hormone receptor (GHR), a transmembrane receptor. This binding event induces receptor dimerization and activates the associated Janus kinase 2 (JAK2). Activated JAK2 autophosphorylates and phosphorylates the GHR on tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Upon recruitment, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT5 dimers bind to specific DNA sequences to regulate the transcription of target genes, including the critical mediator of GH action, Insulin-like Growth Factor 1 (IGF-1). Secreted IGF-1 can then act in an autocrine or paracrine manner to further promote cell growth and proliferation.
Application Notes and Protocols for Valtropin (Somatropin) in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and reconstitution of Valtropin (somatropin) to ensure its stability and integrity for research applications. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Product Information and Storage
Valtropin is a sterile, lyophilized powder of recombinant human growth hormone (somatropin). Proper storage is crucial to maintain its biological activity.
Unreconstituted Valtropin
Storage Conditions: Unreconstituted Valtropin powder should be stored under refrigeration.[1] For temporary transport or ambulatory use, it can be kept at room temperature for a limited period.[2]
Table 1: Storage Conditions for Unreconstituted Valtropin
| Condition | Temperature | Duration | Notes |
| Long-term Storage | 2°C to 8°C (36°F to 46°F) | Until expiration date | Store in the original package to protect from light. Do not freeze.[1][2] |
| Ambulatory/Transport | Not to exceed 25°C (77°F) | Up to 4 weeks (single period) | The date of removal from the refrigerator and the new expiry date should be noted on the carton.[2] |
Reconstituted Valtropin
The stability of reconstituted Valtropin depends on the diluent used.
Storage Conditions: Once reconstituted, Valtropin solution must be stored refrigerated and is stable for a limited time.
Table 2: Storage and Stability of Reconstituted Valtropin
| Diluent | Storage Temperature | Stability | Use |
| Provided Solvent (0.3% w/v metacresol in Water for Injection) | 2°C to 8°C (36°F to 46°F) | Up to 21 days | Multi-dose use. Avoid freezing.[1][2] |
| Water for Injection (WFI) | 2°C to 8°C (36°F to 46°F) | Use immediately (up to 24 hours if prepared under aseptic conditions) | Single-use only.[2] |
Reconstitution Protocol
This protocol outlines the steps for reconstituting Valtropin for research purposes. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials
-
Vial of lyophilized Valtropin (5 mg)
-
Provided solvent (1.5 mL pre-filled syringe with 0.3% w/v metacresol in Water for Injection) or sterile Water for Injection (WFI)
-
Sterile disposable syringes and needles
-
Alcohol swabs
Reconstitution Procedure
-
Preparation:
-
Ensure all materials are at room temperature.
-
Inspect the vial of Valtropin and the diluent. Do not use if the powder is discolored or the diluent is cloudy.[2]
-
Remove the protective caps (B75204) from the Valtropin vial and the diluent vial (if using WFI).
-
Clean the rubber stoppers of both vials with an alcohol swab.
-
-
Diluent Injection:
-
Using a sterile syringe, draw up 1.5 mL of the chosen diluent.
-
Slowly inject the diluent into the Valtropin vial, aiming the stream of liquid against the glass wall of the vial to minimize foaming.[1]
-
-
Dissolution:
-
Gently swirl the vial with a rotary motion until the powder is completely dissolved. DO NOT SHAKE vigorously, as this can denature the protein and cause the solution to become cloudy.[1]
-
The resulting solution should be clear.[1] If the solution is cloudy or contains particulate matter, it should be discarded.[1]
-
The final concentration after reconstitution with 1.5 mL of diluent is 3.33 mg/mL.[1][3]
-
-
Storage of Reconstituted Solution:
Experimental Workflows and Logical Relationships
The following diagrams illustrate the recommended workflow for handling and storage, and the logical decisions for proper storage of Valtropin.
Caption: Experimental Workflow for Valtropin Handling and Reconstitution.
Caption: Logical Relationships for Valtropin Storage Guidelines.
Somatropin (B1143576) Signaling Pathways
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates several intracellular signaling pathways. The two primary pathways are the JAK/STAT and the MAPK/ERK pathways.
Caption: Somatropin (GH) Signaling Pathways.
Upon binding to its receptor, somatropin induces receptor dimerization and the activation of the associated Janus kinase 2 (JAK2).[1][4] Activated JAK2 then phosphorylates signal transducers and activators of transcription (STATs), which dimerize, translocate to the nucleus, and regulate the transcription of target genes like IGF-1.[3][4] Simultaneously, JAK2 activation can lead to the phosphorylation of adaptor proteins like Shc, which recruits the Grb2-SOS complex, activating the Ras-Raf-MEK-ERK (MAPK) cascade.[1] This pathway also results in the translocation of transcription factors to the nucleus to regulate genes involved in cell division and differentiation.[1][2]
References
Troubleshooting & Optimization
Valtropin In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Valtropin (somatropin) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro studies with Valtropin.
Preparation and Handling
Question: How should I properly reconstitute and store Valtropin for my in vitro experiments?
Answer: Proper handling is critical for maintaining the biological activity of Valtropin.
-
Reconstitution:
-
Valtropin is a lyophilized powder.[1] To reconstitute, use the provided diluent (Water for Injection with 0.3% w/v metacresol) or sterile Water for Injection (WFI) if your cells are sensitive to preservatives.[1][2]
-
Inject the diluent against the glass wall of the vial to avoid foaming.[2]
-
Swirl the vial gently with a rotary motion until the powder is completely dissolved. DO NOT SHAKE , as this can denature the protein.[2]
-
The final solution should be clear. Do not use if it is cloudy, discolored, or contains particulate matter.[2]
-
-
Storage:
-
Before Reconstitution: Store the lyophilized powder in a refrigerator at 2°C - 8°C. Do not freeze.[2]
-
After Reconstitution:
-
Experimental Design & Cell Culture
Question: I am not observing the expected proliferative effect of Valtropin on my cell line. What are the possible causes?
Answer: This is a common issue that can be traced to several factors. Follow this troubleshooting guide.
-
Cell Line Suitability:
-
GHR Expression: Confirm that your cell line expresses the Growth Hormone Receptor (GHR). Valtropin's effects are mediated through GHR.[3] You can verify this via Western blot, qPCR, or flow cytometry.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally. Common cell culture problems like contamination, nutrient depletion, or improper pH can inhibit growth.[][5]
-
-
Valtropin Concentration and Activity:
-
Dose-Response: You may be using a suboptimal concentration. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Concentrations can range from ng/mL to µg/mL.
-
Activity: Improper storage or handling (e.g., shaking, multiple freeze-thaw cycles) can degrade the protein, reducing its activity. Always use properly stored and freshly prepared aliquots.
-
-
Assay Conditions:
-
Serum Starvation: For proliferation and signaling assays, it is often necessary to serum-starve the cells for several hours (e.g., 4-24 hours) before adding Valtropin. This reduces baseline signaling and enhances the specific response to the growth hormone.
-
Indirect Effect: Remember that some of somatropin's key effects, like stimulating proteoglycan synthesis, are not direct but are mediated by Insulin-like Growth Factor-1 (IGF-1), which is produced by the cells in response to Valtropin.[1][6] Your cell line must be capable of producing and responding to IGF-1 to observe these downstream effects.
-
Troubleshooting Workflow for No Observed Effect
Caption: A logical workflow for troubleshooting lack of biological effect.
Signaling & Protein Analysis
Question: My Western blot results for downstream signaling proteins (e.g., phosphorylated STAT5) are weak or inconsistent after Valtropin stimulation. How can I improve this?
Answer: Weak signaling readouts are often due to timing, protein degradation, or suboptimal assay technique.
-
Stimulation Time: The phosphorylation of signaling proteins like STATs is often transient, peaking within minutes (e.g., 5-30 minutes) and then declining. Perform a time-course experiment to identify the peak phosphorylation time for your specific cell line.
-
Cell Lysis: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state and prevent protein degradation during sample preparation. Keep samples on ice at all times.
-
Antibody Quality: Ensure your primary antibody is specific and validated for the target protein (especially the phosphorylated form). Use the recommended antibody dilution and incubation conditions.
-
Positive Control: Include a positive control, such as a cell line known to respond to Valtropin or a lysate from cells treated with another known activator of the JAK-STAT pathway (e.g., Interleukin-3), to ensure your Western blot protocol and reagents are working correctly.
-
Loading Control: Always probe for a total protein (e.g., total STAT5) or a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal protein loading across lanes.
Valtropin Signaling Pathway
Valtropin binds to the Growth Hormone Receptor (GHR), leading to its dimerization. This activates the associated Janus Kinase 2 (JAK2), which then phosphorylates key downstream targets.[3][7][8] The two major pathways activated are the JAK-STAT and the MAPK/ERK pathways.[7][8][9]
Caption: Valtropin activates JAK-STAT and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Valtropin. Note that optimal concentrations for in vitro studies are highly dependent on the cell line and specific assay.
Table 1: Product and Reconstitution Information
| Parameter | Value | Reference |
| Product Name | Valtropin | [6] |
| Active Ingredient | Somatropin (rDNA origin) | [1] |
| Molecular Weight | 22,125 Daltons | [1] |
| Amino Acid Residues | 191 | [1] |
| Concentration (after reconstitution) | 3.33 mg/mL | [1][6] |
| Vial Contents | 5 mg Somatropin (~15 IU) | [1] |
Table 2: Recommended In Vitro Concentration Ranges & Clinical Dosages
| Application | Recommended Dosage / Concentration | Reference |
| In Vitro - General Starting Range | 10 ng/mL - 1000 ng/mL | General Knowledge |
| In Vitro - GHR Reporter Assay (EC80) | ~60 ng/mL | [10] |
| Clinical - Pediatric GHD | 0.025 - 0.035 mg/kg/day | [2] |
| Clinical - Adult GHD (starting) | 0.15 - 0.30 mg/day | [2] |
Table 3: Human Pharmacokinetic Data (Subcutaneous Administration)
| Parameter | Mean Value | Reference |
| Dose | 0.073 mg/kg | [1] |
| Cmax (Max. Serum Concentration) | 43.97 ng/mL | [1][6] |
| Tmax (Time to Cmax) | 4.00 hours | [6] |
| Terminal Half-life (t1/2) | 3.03 hours | [6] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol outlines a method to measure the effect of Valtropin on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation (Optional but Recommended): Gently aspirate the medium and replace it with 100 µL of low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-24 hours.
-
Valtropin Treatment: Prepare serial dilutions of Valtropin in low-serum/serum-free medium. Add 10 µL of each concentration to the appropriate wells. Include a "vehicle only" control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[11]
General Experimental Workflow
Caption: A typical workflow for an in vitro cell-based plate assay.
Protocol 2: Western Blot for Phospho-STAT5
This protocol details the detection of STAT5 phosphorylation following Valtropin stimulation.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 4-24 hours before the experiment.
-
Valtropin Stimulation: Treat cells with the optimal concentration of Valtropin (determined previously) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The "0 minute" well serves as the unstimulated control.
-
Cell Lysis: Immediately after treatment, place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 5. corning.com [corning.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. snoidetx.github.io [snoidetx.github.io]
- 8. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cell viability and proliferation measurement [takarabio.com]
Optimizing Valtropin Dosage for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Valtropin (somatropin) dosage in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Valtropin and how does it work in a cell-based assay context?
Valtropin is a recombinant human growth hormone (GH), also known as somatropin (B1143576).[1] It is a polypeptide hormone synthesized using recombinant DNA technology.[1] In cell-based assays, Valtropin stimulates cellular growth, proliferation, and metabolic processes by binding to the growth hormone receptor (GHR) on the cell surface. This binding activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, leading to the transcription of target genes involved in cell growth and metabolism.[2]
Q2: Which cell lines are suitable for Valtropin bioassays?
Several cell lines are reported to be responsive to somatropin and can be used for bioassays. The choice of cell line will depend on the specific assay endpoint (e.g., proliferation, reporter gene activation). Commonly used cell lines include:
-
Nb2-11 Rat lymphoma cells: These cells are widely used for somatropin proliferation assays.
-
PD11 cells: Used for proliferation assays to determine the biological activity of human growth hormone.
-
Ba/F3-hGHR cells: A mouse pro-B cell line transfected with the human growth hormone receptor that proliferates in response to hGH.[3]
-
HepG2/IGF-1 reporter cells: A human liver cancer cell line used in reporter gene assays to measure the biological activity of hGH.[4]
Q3: What is a typical starting concentration range for Valtropin in a cell-based assay?
The optimal concentration of Valtropin will vary depending on the cell line, assay type, and desired endpoint. However, based on available literature for similar recombinant human growth hormones, a good starting point for a dose-response experiment is a serial dilution series. For a reporter gene assay using a PEGylated rhGH, an initial concentration of 2 µg/mL was used, with a final working concentration range of 1.953 ng/mL to 1000 ng/mL.[4] For in vitro studies on a human gastric cancer cell line, concentrations of 50 ng/mL and 100 ng/mL were commonly reported, with some studies using concentrations as high as 250-300 ng/mL.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store reconstituted Valtropin for my experiments?
Valtropin is a lyophilized powder that needs to be reconstituted before use.[6] After reconstitution with the provided solvent, the solution contains 3.33 mg/mL of somatropin.[6] For cell culture experiments, it is recommended to further dilute the reconstituted Valtropin in a sterile, aqueous solution, such as sterile water or a buffered solution like PBS containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to plasticware.[7] Reconstituted Valtropin should be stored according to the manufacturer's instructions, typically at 2°C - 8°C for a limited time. For longer-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C to -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Valtropin dosage in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response to Valtropin | 1. Inactive Valtropin: Improper storage or handling of reconstituted Valtropin. | - Ensure Valtropin is stored at the recommended temperature and protected from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Use a fresh vial of Valtropin to rule out degradation. |
| 2. Inappropriate cell line: The chosen cell line may not express sufficient levels of the growth hormone receptor (GHR). | - Confirm GHR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to be responsive to somatropin (see FAQ Q2). | |
| 3. Suboptimal Valtropin concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of Valtropin concentrations (e.g., from pg/mL to µg/mL) to determine the optimal dose. | |
| 4. Incorrect assay incubation time: The incubation time may be too short for a measurable response to develop. | - Optimize the incubation time. Proliferation assays may require 24-72 hours, while signaling pathway activation can be detected in a much shorter timeframe (e.g., 15-60 minutes). | |
| High background signal or non-specific effects | 1. High Valtropin concentration: Excessive concentrations can lead to off-target effects or receptor saturation. | - Refer to your dose-response curve and select a concentration that is on the linear portion of the curve. |
| 2. Serum components in the culture medium: Serum can contain growth factors that may interfere with the assay. | - Consider reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the Valtropin treatment. | |
| 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results. | - Regularly test your cell cultures for mycoplasma contamination. - Maintain aseptic techniques during all experimental procedures. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. | - Ensure a single-cell suspension before seeding. - Gently swirl the plate after seeding to ensure even distribution. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |
| 2. Pipetting errors: Inaccurate dispensing of Valtropin or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. | |
| 3. Evaporation: Loss of medium from wells, especially during long incubation times. | - Use a humidified incubator. - Seal plates with a breathable membrane or use plates with lids designed to minimize evaporation. |
Experimental Protocols
Protocol 1: Proliferation Assay using Nb2-11 Cells
This protocol is a general guideline for a colorimetric proliferation assay.
-
Cell Seeding:
-
Culture Nb2-11 cells in the appropriate growth medium as recommended by the supplier.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Valtropin Treatment:
-
Prepare a serial dilution of Valtropin in serum-free or low-serum medium. A suggested starting range is 0.1 ng/mL to 100 ng/mL.
-
Remove the old medium from the wells and add 100 µL of the Valtropin dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
Quantification of Proliferation:
-
Add a proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Plot the absorbance values against the corresponding Valtropin concentrations to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value.
-
Protocol 2: Reporter Gene Assay using HepG2/IGF-1 Cells
This protocol outlines a luciferase-based reporter gene assay.
-
Cell Seeding:
-
Plate HepG2/IGF-1 reporter cells in a white, clear-bottom 96-well plate at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Valtropin Treatment:
-
Prepare serial dilutions of Valtropin in the assay medium. A suggested starting concentration is 1 µg/mL, with 2-fold serial dilutions.[4]
-
Add the diluted Valtropin to the wells.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time, for example, 4 hours, to allow for reporter gene expression.[4]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., Steady-Glo®) to each well.[4]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the Valtropin concentration to generate a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Valtropin signaling pathway.
Caption: General experimental workflow.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A novel bioassay based on human growth hormone (hGH) receptor mediated cell proliferation: measurement of 20K-hGH and its modified forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro effects of recombinant human growth hormone on growth of human gastric cancer cell line BGC823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Valtropin Technical Support Center: Preventing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Valtropin (somatropin) degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Valtropin degradation in a laboratory setting?
Valtropin, a recombinant human growth hormone, is susceptible to both physical and chemical degradation. The primary causes include:
-
Physical Stress: Agitation, such as vigorous shaking or vortexing, can expose the protein to air-water interfaces, leading to the formation of insoluble aggregates.[1] Freeze-thaw cycles can also induce aggregation.[2]
-
Temperature Fluctuations: Exposure to temperatures outside the recommended storage range can accelerate degradation. Higher temperatures, in particular, increase the rate of aggregation and chemical modifications.[3]
-
pH Shifts: The stability of somatropin (B1143576) is pH-dependent. Deviations from the optimal pH range can lead to increased aggregation or chemical degradation.[3][4]
-
Improper Reconstitution: Incorrect reconstitution techniques, such as forceful shaking, can cause foaming and protein denaturation, leading to aggregation.[5]
-
Extended Storage After Reconstitution: The stability of reconstituted Valtropin is limited. Using the solution beyond the recommended storage period can result in significant degradation.[5][6]
-
Chemical Modifications: The main chemical degradation pathways for somatropin include deamidation, oxidation, and hydrolysis.[7][8]
Q2: How should I properly store and handle Valtropin to maintain its integrity?
Proper storage and handling are critical for preventing Valtropin degradation. Follow these guidelines:
-
Before Reconstitution:
-
After Reconstitution:
-
If reconstituted with the provided diluent (containing metacresol), the solution can be stored under refrigeration at 2°C to 8°C for up to 21 days.[5][6]
-
If reconstituted with Water for Injection, the solution must be used immediately as it is for single use only.[5]
-
Avoid freezing the reconstituted solution.[6]
-
Q3: What is the correct procedure for reconstituting Valtropin?
To minimize physical stress during reconstitution:
-
Ensure both the Valtropin vial and the diluent are at a cool temperature.
-
Inject the diluent into the vial by aiming the stream of liquid against the glass wall.[5][9]
-
Gently swirl the vial with a rotary motion until the contents are completely dissolved.[5][9]
-
Do not shake or vortex the vial , as this can cause aggregation.[5]
-
The resulting solution should be clear and free of particulate matter.[5]
Q4: Can I use a different buffer to reconstitute or dilute Valtropin for my specific experiment?
While the provided diluent is recommended for clinical use, experimental setups may have different buffer requirements. If you need to use a different buffer, consider the following:
-
pH: The stability of recombinant human growth hormone is optimal in a pH range of 6.25 to 6.5.[3]
-
Buffer Composition: Histidine and citrate (B86180) buffers at a concentration of 10 mM have been shown to provide good stability.[3] Tris buffer may also help in suppressing chemical degradation.[10]
-
Ionic Strength: Aggregation is related to the pH and ionic strength of the buffer.[3]
-
Preservatives: The provided diluent contains metacresol as a preservative. If you reconstitute with a buffer lacking a preservative, the solution should be used immediately to prevent microbial growth.
Troubleshooting Guide
Issue 1: I observe visible particles or cloudiness in my reconstituted Valtropin solution.
-
Possible Cause: Protein aggregation due to improper reconstitution, temperature stress, or extended storage.
-
Solution:
-
Review your reconstitution technique. Ensure you are gently swirling the vial and not shaking it.
-
Verify that the product has been stored at the correct temperature (2°C to 8°C).
-
Check the expiration date and the date of reconstitution. Do not use if it has been stored longer than 21 days after reconstitution.
-
If the issue persists with a new vial, contact the manufacturer's technical support.
-
Issue 2: My experimental results are inconsistent, and I suspect Valtropin degradation.
-
Possible Cause: Loss of biological activity due to chemical or physical degradation.
-
Troubleshooting Steps:
-
Confirm Proper Handling: Re-evaluate your entire workflow, from storage and reconstitution to the final experimental steps, to ensure adherence to best practices.
-
Use Freshly Reconstituted Solution: For sensitive assays, consider using a freshly reconstituted vial of Valtropin to rule out degradation during storage.
-
Optimize Buffer Conditions: If using a custom buffer, ensure the pH and ionic strength are optimized for somatropin stability.
-
Minimize Physical Stress: Avoid vigorous pipetting or mixing of the Valtropin solution.
-
Incorporate Control Experiments: Include positive and negative controls in your experiments to assess the activity of your Valtropin stock.
-
Data Summary
Table 1: Valtropin Storage and Stability
| Condition | Temperature | Duration | Notes |
| Unreconstituted Powder & Diluent | 2°C to 8°C | Until expiration date | Do not freeze.[5][6] |
| Up to 25°C | Single period of up to 4 weeks | For transport or temporary storage.[5] | |
| Reconstituted with Provided Diluent | 2°C to 8°C | Up to 21 days | Avoid freezing.[5][6] |
| Reconstituted with Water for Injection | N/A | Use immediately | Single-use only.[5] |
Table 2: Factors Influencing Recombinant Human Growth Hormone (rHGH) Stability
| Factor | Optimal Range/Condition | Impact of Deviation |
| pH | 6.25 - 6.5 | Increased aggregation and chemical degradation.[3] |
| Temperature | 2°C to 8°C (refrigerated) | Higher temperatures increase degradation rates.[3] |
| Physical Stress | Minimal agitation | Shaking or vortexing can induce aggregation.[1] |
| Buffer Type | Histidine or Citrate (10 mM) | Suboptimal buffers can reduce stability.[3] |
Experimental Protocols
Protocol 1: Standard Reconstitution of Valtropin for In Vitro Studies
-
Preparation:
-
Remove one vial of Valtropin lyophilized powder and one pre-filled syringe of the provided diluent from refrigeration.
-
Allow the components to reach a cool, ambient temperature for a few minutes.
-
-
Reconstitution:
-
Remove the protective cap from the Valtropin vial.
-
Carefully attach a sterile needle to the diluent syringe.
-
Puncture the rubber stopper of the Valtropin vial with the needle.
-
Slowly inject the entire content of the diluent syringe into the vial, directing the stream against the inner glass wall to minimize foaming.[5][9]
-
-
Dissolution:
-
Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake. [5]
-
Visually inspect the solution to ensure it is clear and colorless, with no particulate matter.
-
-
Storage and Use:
-
If not for immediate use, store the reconstituted vial upright in the refrigerator at 2°C to 8°C for up to 21 days.
-
When withdrawing a dose, use a sterile syringe and needle.
-
Visualizations
Caption: Major degradation pathways for Valtropin (somatropin).
Caption: Workflow for proper handling and reconstitution of Valtropin.
Caption: Logical steps for troubleshooting Valtropin degradation.
References
- 1. Effect of surfactants on the physical stability of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotech-asia.org [biotech-asia.org]
- 4. Investigating thermally induced aggregation of Somatropin- new insights using orthogonal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Somatropin Rdna (Injection) (Valtropin) - Valtropin | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 10. Enhancement of The Stability of Human Growth Hormone by Using Tris(hydroxymethyl)aminomethane: Molecular Docking and Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Valtropin In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cellular responses during in vitro experiments with Valtropin (somatropin).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Q1: Why are my cells showing a diminished or no proliferative response to Valtropin?
A1: A suboptimal or absent response to Valtropin, a recombinant human growth hormone (GH), can stem from several factors related to the reagent, the cell culture conditions, or the cells themselves. Potential causes include:
-
Reagent Integrity: Improper storage or handling of Valtropin can lead to degradation and loss of bioactivity. The lyophilized powder and reconstituted solution have specific storage requirements.
-
Growth Hormone Receptor (GHR) Expression: The target cells must express sufficient levels of GHR on their surface to respond to Valtropin. Cell lines can lose receptor expression over time with increasing passage numbers.
-
Cell Line Suitability: Not all cell lines are responsive to growth hormone. The cellular context, including the presence of necessary downstream signaling molecules, is crucial.
-
Cell Culture Conditions: Factors like serum starvation protocols, cell density, and the presence of inhibitory substances in the media can affect the cellular response.
-
Cellular Resistance: Prolonged exposure or certain cellular states can lead to GH resistance, potentially through the upregulation of inhibitors like Suppressors of Cytokine Signaling (SOCS) proteins.[1]
Recommended Troubleshooting Workflow
If you observe a poor response, follow this systematic approach to identify the issue.
Q2: I'm observing high variability between experimental replicates. What are the common causes?
A2: High variability can obscure genuine biological effects. The most common sources of experimental noise include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary cause of variability. Ensure a homogenous single-cell suspension before plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of Valtropin, media, or assay reagents will lead to variable results. Calibrate pipettes regularly.
-
Edge Effects in Plates: Wells on the perimeter of 96-well plates are prone to evaporation, leading to changes in reagent concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Variable Incubation Times: Ensure all plates are treated and processed with consistent timing.
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all related experiments, as cellular characteristics can change over time.
Data Presentation: Example of Variable vs. Consistent Data
The table below illustrates how experimental variability can impact the interpretation of a cell proliferation assay (e.g., MTT assay).
| Treatment Group | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean | Std. Deviation | Coefficient of Variation (%CV) |
| High Variability Data | ||||||
| Control (Vehicle) | 0.452 | 0.581 | 0.499 | 0.511 | 0.066 | 12.9% |
| Valtropin (100 ng/mL) | 0.610 | 0.854 | 0.695 | 0.720 | 0.125 | 17.4% |
| Consistent Data | ||||||
| Control (Vehicle) | 0.510 | 0.525 | 0.518 | 0.518 | 0.008 | 1.5% |
| Valtropin (100 ng/mL) | 0.721 | 0.745 | 0.733 | 0.733 | 0.012 | 1.6% |
A %CV of <10% is generally considered acceptable for in vitro assays.
Q3: The expected downstream signaling pathway (JAK/STAT) is not being activated. How can I troubleshoot this?
A3: Valtropin (somatropin) primarily signals through the JAK/STAT pathway.[2][3] Binding of GH to its receptor (GHR) leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2][4] Failure to activate this pathway can point to specific molecular issues.
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate activated signaling proteins. Ensure your cell lysis buffer contains appropriate phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Antibody Issues: The primary antibody used for Western blotting may be ineffective. Use a positive control (e.g., cell lysate known to respond to GH or other cytokines) to validate your antibody.
-
Insufficient Stimulation Time: The phosphorylation of JAK2 and STAT5 is often a rapid and transient event. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak activation window.
-
Inhibitory Proteins (SOCS): Cells can express SOCS proteins, which are negative feedback regulators that inhibit JAK2 activity.[1] If cells are resistant, consider measuring SOCS mRNA or protein levels.
Visualization: The Canonical GH-JAK/STAT5 Signaling Pathway
This diagram illustrates the key steps in Valtropin-induced signal transduction.
References
- 1. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
- 2. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Valtropin-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments using Valtropin, a recombinant human growth hormone (somatropin).
Frequently Asked Questions (FAQs)
Q1: What is the proper procedure for reconstituting and storing Valtropin for in vitro experiments?
A1: Proper handling of Valtropin is critical for maintaining its bioactivity. Reconstitute the lyophilized powder with the provided solvent by gently injecting the solvent against the glass wall of the vial.[1] Swirl the vial with a gentle rotary motion until the powder is completely dissolved. Do not shake , as this can denature the protein.[1] The reconstituted solution should be clear.[1] If using the provided solvent containing metacresol, the reconstituted Valtropin is stable for up to 21 days when stored in a refrigerator at 2°C - 8°C.[2] If reconstituted with water for injections, it should be used immediately as a single-use vial.[1][2]
Q2: What are the main signaling pathways activated by Valtropin?
A2: Valtropin, like endogenous human growth hormone, primarily signals through the JAK/STAT pathway. Upon binding to the growth hormone receptor (GHR), it induces receptor dimerization, leading to the activation of Janus kinase 2 (JAK2). JAK2 then phosphorylates STAT5 (Signal Transducer and Activator of Transcription 5), which dimerizes and translocates to the nucleus to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[3][4][5]
Q3: What are common sources of variability in Valtropin-based experiments?
A3: Variability can arise from several factors:
-
Reagent Quality: Lot-to-lot variation in Valtropin or other reagents can impact results. Additionally, the presence of modified forms of the hormone, such as thioether variants, can reduce bioactivity.
-
Assay System: The choice of cell line, its passage number, and health can affect responsiveness. Immunoassays for growth hormone are also a known source of variability, with different antibody specificities and interference from growth hormone-binding protein (GHBP) leading to discrepancies between kits.[6][7][8]
-
Experimental Technique: Inconsistent cell seeding densities, incubation times, and washing procedures can all contribute to variability.[6][9]
Troubleshooting Guides
Issue 1: Low or No Bioactivity of Valtropin
| Potential Cause | Recommended Solution |
| Improper Reconstitution or Storage | Ensure Valtropin was reconstituted gently without shaking and stored at the correct temperature (2-8°C).[1][2] Avoid repeated freeze-thaw cycles. |
| Degraded Valtropin | Use a fresh vial of Valtropin. If the problem persists, consider obtaining a new lot. Check for proper storage conditions throughout the supply chain. |
| Sub-optimal Cell Health | Use cells within a low passage number. Ensure cells are healthy and not overgrown before starting the experiment. |
| Incorrect Assay Conditions | Optimize Valtropin concentration and incubation time. Ensure the cell culture medium does not contain components that interfere with the assay. For many cell-based assays, serum starvation prior to stimulation is recommended to reduce basal signaling.[10][11] |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Signaling)
| Potential Cause | Recommended Solution |
| Variable Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. For time-course experiments, stagger the addition of reagents to ensure accurate timing for each data point. |
| Serum Interference | If not already doing so, implement a serum starvation step before Valtropin stimulation to synchronize cells and reduce background signaling from growth factors in the serum.[10][11] |
Issue 3: High Background in Immunoassays (e.g., IGF-1 ELISA)
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Soaking the wells with wash buffer for a minute during each wash can also be beneficial.[6][9] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time for the blocking step.[6] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused for different reagents.[6] |
| Non-specific Antibody Binding | Ensure the primary and secondary antibodies are specific for the target protein and are used at the optimal dilution. Run a control with only the secondary antibody to check for non-specific binding. |
Quantitative Data Summary
| Parameter | Valtropin/Somatropin | Reference |
| Molecular Weight | 22,125 daltons | |
| Amino Acid Residues | 191 | |
| Reconstituted Concentration | 3.33 mg/mL | |
| Reconstituted Stability (2-8°C) | Up to 21 days (with preservative) | [2] |
| Pharmacokinetics (Subcutaneous) | Cmax: 43.97 ng/mL (at 0.073 mg/kg) | [12] |
| Bioassay Dose Range (Ba/F3-hGHR cells) | 1 ng/mL to 100 ng/mL | [13] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol is adapted for a 96-well plate format and is suitable for cell lines expressing the human growth hormone receptor, such as Ba/F3-hGHR cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Serum Starvation: Gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.
-
Valtropin Treatment: Prepare serial dilutions of reconstituted Valtropin in serum-free medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (serum-free medium alone). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]
-
Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours, or until the purple formazan (B1609692) crystals are completely dissolved. Read the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Western Blot for STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT5 (pSTAT5) as an indicator of JAK/STAT pathway activation.
-
Cell Culture and Treatment: Plate cells (e.g., Ba/F3-hGHR) in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 12-24 hours. Treat the cells with Valtropin (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
Protocol 3: IGF-1 ELISA
This protocol outlines the measurement of secreted IGF-1 in cell culture supernatants.
-
Sample Collection: After treating cells with Valtropin for the desired time (e.g., 24-48 hours), collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.[9]
-
Assay Procedure: Follow the instructions provided with a commercial human IGF-1 ELISA kit. A general procedure is as follows:
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow IGF-1 to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-human IGF-1 antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.[9]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IGF-1 in the samples.
Visualizations
Caption: Valtropin initiates the JAK/STAT signaling cascade.
Caption: Workflow for a Valtropin-based cell proliferation assay.
Caption: Troubleshooting logic for low or no experimental signal.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. file.elabscience.com [file.elabscience.com]
- 3. medium.com [medium.com]
- 4. Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. dot | Graphviz [graphviz.org]
- 12. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 13. A novel specific bioassay for serum human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
impact of Valtropin storage conditions on bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the bioactivity of Valtropin (somatropin).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Valtropin?
A1: Before reconstitution, Valtropin powder and the provided diluent should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). It is crucial to avoid freezing the product. For transport or ambulatory use, the unreconstituted product can be kept at room temperature (not exceeding 25°C) for a single period of up to 4 weeks. After reconstitution with the provided diluent, the solution is stable for up to 21 days when stored in a refrigerator (2°C to 8°C).[1]
Q2: What happens if reconstituted Valtropin is left at room temperature?
A2: Reconstituted Valtropin is sensitive to temperature fluctuations. Leaving the reconstituted solution at room temperature for extended periods can lead to a loss of bioactivity due to protein degradation, aggregation, and deamidation. The rate of degradation increases with higher temperatures and prolonged exposure. For optimal potency, it is critical to return the reconstituted vial to the refrigerator immediately after each use.
Q3: Can I use Valtropin that has been accidentally frozen?
A3: No. Freezing of both the lyophilized powder and the reconstituted solution should be strictly avoided.[1] Freezing can cause irreversible damage to the protein structure, leading to the formation of aggregates and a significant loss of biological activity. If you suspect the product has been frozen, it should not be used.
Q4: What are the primary degradation pathways for somatropin (B1143576) that affect its bioactivity?
A4: The main degradation pathways for somatropin include aggregation (formation of dimers and larger insoluble aggregates), deamidation (conversion of asparagine and glutamine residues to aspartic and glutamic acid), and oxidation (particularly of methionine residues). These chemical and physical instabilities can alter the three-dimensional structure of the protein, reducing its ability to bind to its receptor and elicit a biological response.
Q5: How is the bioactivity of Valtropin measured?
A5: The bioactivity of somatropin, the active ingredient in Valtropin, is typically determined using in vitro cell-based assays or in vivo animal models. A common in vitro method is the Nb2-11 rat lymphoma cell proliferation assay, which measures the dose-dependent growth of these cells in response to the hormone. In vivo assays, such as the rat weight gain bioassay, measure the physiological response to somatropin administration.[2]
Troubleshooting Guide: Loss of Valtropin Bioactivity
This guide will help you troubleshoot potential issues with Valtropin bioactivity in your experiments.
Problem: Observed reduction in the expected biological effect of Valtropin.
Workflow for Troubleshooting Potential Bioactivity Loss
Caption: Troubleshooting workflow for reduced Valtropin bioactivity.
Potential Cause 1: Improper Storage Temperature
-
Question: Was the lyophilized powder or reconstituted solution exposed to temperatures outside the recommended 2°C to 8°C range for an extended period?
-
Action: Review your temperature logs. If a temperature excursion has occurred, refer to the data tables below for an estimated impact on bioactivity. Consider performing a bioactivity assay to quantify the remaining potency.
Potential Cause 2: Freeze-Thaw Cycles
-
Question: Has the reconstituted Valtropin been subjected to repeated freeze-thaw cycles?
-
Action: While the drug substance may tolerate a limited number of freeze-thaw cycles before formulation, the reconstituted product is not intended for freezing and thawing.[2] If accidental freezing has occurred, it is highly likely that the bioactivity has been compromised due to aggregation. The product should be discarded.
Potential Cause 3: Incorrect Reconstitution
-
Question: Was the Valtropin reconstituted with the provided diluent or another appropriate sterile diluent according to the prescribed protocol?
-
Action: Ensure that the correct volume and type of diluent were used. Improper reconstitution can affect the stability and concentration of the final solution.
Potential Cause 4: Contamination
-
Question: Were sterile techniques used during reconstitution and handling?
-
Action: Microbial contamination can lead to degradation of the protein. If you suspect contamination, discard the vial.
Data Presentation: Impact of Storage Conditions on Somatropin Bioactivity
The following tables summarize the estimated loss of somatropin bioactivity under various suboptimal storage conditions. Please note that this data is compiled from studies on recombinant human growth hormone and should be used as a general guideline. Actual bioactivity loss for Valtropin may vary.
Table 1: Estimated Bioactivity Loss of Reconstituted Somatropin at Elevated Temperatures
| Temperature | Duration of Exposure | Estimated Bioactivity Loss (%) | Primary Degradation Pathway |
| 25°C (Room Temp) | 24 hours | 5 - 10% | Aggregation, Deamidation |
| 25°C (Room Temp) | 7 days | 20 - 40% | Aggregation, Deamidation |
| 37°C | 24 hours | 15 - 30% | Aggregation, Deamidation |
| 37°C | 7 days | > 50% | Aggregation, Deamidation |
Table 2: Estimated Bioactivity Loss of Reconstituted Somatropin Due to Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Estimated Bioactivity Loss (%) | Primary Degradation Pathway |
| 1 | < 5% | Aggregation |
| 3 | 10 - 25% | Aggregation |
| 5 | > 30% | Aggregation |
Experimental Protocols
Key Experiment: In Vitro Bioactivity Assessment using Nb2-11 Cell Proliferation Assay
This protocol outlines the methodology for determining the biological activity of somatropin by measuring the proliferation of the rat lymphoma cell line Nb2-11.
Experimental Workflow
Caption: Workflow for the Nb2-11 cell proliferation bioassay.
Materials:
-
Nb2-11 rat lymphoma cell line
-
Fischer's Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
2-Mercaptoethanol
-
Sodium Bicarbonate
-
L-Glutamine
-
Somatropin reference standard
-
Valtropin samples (to be tested)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Plate reader
Methodology:
-
Cell Culture: Culture Nb2-11 cells in Fischer's medium supplemented with 10% FBS, 10% HS, 0.05mM 2-Mercaptoethanol, 0.075% Sodium Bicarbonate, and 2mM L-Glutamine at 37°C in a 5% CO₂ incubator.[3]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the somatropin reference standard.
-
Serially dilute the reference standard and the Valtropin test samples to create a range of concentrations.
-
-
Cell Seeding:
-
Wash the Nb2-11 cells to remove any residual growth factors.
-
Resuspend the cells in assay medium (containing reduced serum concentrations).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).
-
-
Treatment: Add the prepared standard and sample dilutions to the appropriate wells in triplicate. Include control wells with cells only (negative control) and cells with a known potent stimulator (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay:
-
Add the cell proliferation reagent (e.g., WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log of the somatropin concentration for both the standard and the test samples to generate dose-response curves.
-
Determine the relative potency of the Valtropin sample by comparing its dose-response curve to that of the reference standard.
-
Signaling Pathway
Somatropin-Induced JAK-STAT Signaling Pathway
Valtropin (somatropin) exerts its biological effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: Somatropin activates the JAK-STAT signaling cascade.
References
troubleshooting inconsistent results with Valtropin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Valtropin (somatropin) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Valtropin and how does it work?
Valtropin is a recombinant human growth hormone (hGH), also known as somatropin.[1][2] It is a polypeptide hormone produced by recombinant DNA technology in yeast cells (Saccharomyces cerevisiae).[1][3] Its 191-amino acid sequence is identical to that of pituitary-derived human growth hormone.[3] Valtropin stimulates growth, cell reproduction, and regeneration.[4] Its primary action is the stimulation of linear growth, mediated through its effect on the cartilaginous growth plates of long bones.[1][3] This effect is primarily mediated by insulin-like growth factor-1 (IGF-1), which is produced in the liver and other tissues in response to somatropin.[2][3]
Q2: What are the recommended storage conditions for Valtropin?
Proper storage is critical to maintain the integrity and bioactivity of Valtropin.
-
Before Reconstitution: The lyophilized powder and the supplied diluent should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][3] Do not freeze.[1][3] For ambulatory use, the unreconstituted product can be kept at or below 25°C (77°F) for a single period of up to 4 weeks.[1]
-
After Reconstitution:
-
With the supplied diluent (containing 0.3% w/v metacresol as a preservative), the reconstituted solution is stable for up to 21 days when stored in a refrigerator at 2°C to 8°C.[1][5]
-
If reconstituted with Water for Injection (without preservative), the solution must be used immediately and is for single use only.[1][3]
-
Q3: How should I reconstitute Valtropin?
Proper reconstitution technique is essential to avoid denaturation and ensure accurate dosing.
-
Ensure the vial of Valtropin and the pre-filled diluent syringe are at room temperature.[6]
-
Wash your hands thoroughly.[6]
-
Inject the diluent from the pre-filled syringe into the vial, aiming the stream of liquid against the glass wall of the vial.[1]
-
Swirl the vial with a gentle rotary motion until the contents are completely dissolved. DO NOT SHAKE vigorously, as this can cause the protein to denature.[1]
-
The reconstituted solution should be clear.[3] If it is cloudy or contains particulate matter, it should be discarded.[3]
Troubleshooting Inconsistent Results
Inconsistent results in experiments using Valtropin can arise from various factors, from procedural inconsistencies to issues with the recombinant protein itself. This guide addresses common problems and provides potential solutions.
Problem 1: Lower than Expected Bioactivity or No Effect
If you observe a diminished or absent biological response in your cell-based assays or animal models, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Improper Storage or Handling | - Verify that the lyophilized powder and reconstituted solution have been stored at the recommended temperatures (2°C - 8°C).[1] - Avoid repeated freeze-thaw cycles of the reconstituted solution. - Protect the product from light. |
| Incorrect Reconstitution | - Ensure the vial was swirled gently and not shaken during reconstitution to prevent protein denaturation.[1] - Confirm that the correct diluent was used. If using a diluent without a preservative, the solution should be used immediately.[1] |
| Degradation of Reconstituted Product | - If using the multi-dose vial, ensure it has not been stored beyond the recommended 21-day period after reconstitution.[1] |
| Experimental Assay Issues | - Confirm the accuracy of your assay for measuring growth hormone activity. Be aware that different immunoassays for GH can yield variable results due to differences in antibody specificity and interference from GH-binding proteins.[7][8][9] - Validate your cell lines or animal models to ensure they are responsive to somatropin. |
| Dosing Errors | - Double-check all calculations for dosing to ensure the correct concentration is being administered. |
Problem 2: High Variability Between Experimental Replicates
High variability can obscure true experimental effects. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting or Dilution | - Calibrate your pipettes regularly. - Use fresh, high-quality pipette tips for each sample. - Prepare a master mix for reagents to be added to multiple wells or animals to ensure consistency. |
| Cell Culture or Animal Model Variability | - Use cells of a similar passage number for all experiments. - Ensure uniform cell seeding density. - Standardize the age, weight, and genetic background of animal models. |
| Assay-Specific Variability | - For immunoassays, be mindful of the high inter-assay variability reported for GH measurements.[7][8] Consider using a single, standardized assay for all samples in a study. - Optimize and validate all assay protocols to minimize procedural variability. |
| Presence of Aggregates | - After reconstitution, visually inspect the solution for any cloudiness or particulates which may indicate protein aggregation.[3][10] Aggregates can lead to inconsistent bioactivity. |
Experimental Protocols
Protocol 1: General Reconstitution of Valtropin
This protocol describes the standard procedure for reconstituting lyophilized Valtropin powder.
Materials:
-
One vial of Valtropin (5 mg somatropin)[3]
-
One pre-filled syringe with 1.5 mL of diluent (Water for Injection with 0.3% w/v metacresol)[3]
-
Sterile alcohol swabs
Procedure:
-
Allow the Valtropin vial and diluent syringe to reach room temperature.[6]
-
Remove the protective cap from the vial and clean the rubber stopper with an alcohol swab.
-
Remove the cap from the syringe.
-
Insert the needle of the syringe through the center of the rubber stopper on the vial.
-
Slowly inject the entire contents of the syringe (1.5 mL) into the vial, directing the stream of diluent against the glass wall.[1]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.[1]
-
The final concentration of the reconstituted solution will be 3.33 mg/mL of somatropin.[3]
-
Visually inspect the solution for clarity. It should be clear and free of particles.[3]
-
If not for immediate use, store the reconstituted vial in the refrigerator at 2°C to 8°C.[1]
Visualizations
Signaling Pathway of Somatropin (hGH)
Somatropin initiates its cellular effects by binding to the growth hormone receptor (GHR), which leads to the activation of the JAK-STAT signaling pathway.
Caption: Valtropin (Somatropin) Signaling Pathway.
Experimental Workflow for Assessing Valtropin Bioactivity
This diagram outlines a typical workflow for an in vitro cell proliferation assay to determine the bioactivity of Valtropin.
Caption: In Vitro Bioactivity Assay Workflow.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. rch.org.au [rch.org.au]
- 7. academic.oup.com [academic.oup.com]
- 8. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Recombinant Human Growth Hormone: Valtropin and Humatrope
This guide provides a framework for comparing the in vitro potency of two recombinant human growth hormone (rhGH) products, Valtropin (somatropin) and Humatrope (somatropin). While Valtropin was discontinued (B1498344) in the U.S. in 2012, the principles and methodologies for potency comparison remain critical for researchers, scientists, and drug development professionals in the field of biologics. This document outlines the standard experimental protocols, data presentation, and underlying biological pathways relevant to such a comparison.
Understanding Somatropin's Mechanism of Action
Somatropin (B1143576), the active ingredient in both Valtropin and Humatrope, is a potent agonist of the human growth hormone receptor (GHR). The binding of somatropin to the GHR initiates a signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is fundamental to the biological effects of growth hormone, including cell proliferation and differentiation, making it the basis for common in vitro potency assays.
The binding of a single growth hormone molecule to two GHR monomers induces receptor dimerization. This conformational change activates the associated JAK2 tyrosine kinases, which then phosphorylate each other and the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for STAT (Signal Transducer and Activator of Transcription) proteins, particularly STAT5. Once docked, STAT5 proteins are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT5 dimers bind to specific DNA sequences, regulating the transcription of target genes responsible for growth and proliferation.
Caption: Somatropin-induced JAK-STAT signaling pathway.
In Vitro Potency Assessment
The in vitro potency of rhGH preparations is determined by cell-based bioassays that measure the biological response of a cell line to the hormone. A commonly used and well-characterized cell line for this purpose is the rat lymphoma cell line, Nb2-11, which is highly sensitive to growth hormone. The assay quantifies the dose-dependent proliferation of these cells in response to somatropin.
Experimental Protocol: Cell Proliferation Assay
This protocol describes a typical method for comparing the in vitro potency of two somatropin products (e.g., a test article like Valtropin and a reference standard like Humatrope) using the Nb2-11 cell line.
1. Cell Culture and Preparation:
- Nb2-11 cells are cultured in Fischer's medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, and 1% penicillin-streptomycin.
- Prior to the assay, cells are washed and starved in a low-serum medium (e.g., 1% FBS) for 24 hours to synchronize the cell cycle and reduce background proliferation.
- After starvation, cells are harvested, counted, and resuspended in assay medium (serum-free or low-serum) to a final concentration of approximately 5 x 10^4 cells/mL.
2. Preparation of Standards and Test Articles:
- A reference standard (e.g., Humatrope) and the test article (e.g., Valtropin) are reconstituted according to the manufacturer's instructions.
- A series of dilutions for both the reference standard and the test article are prepared in the assay medium to create a dose-response curve. A typical concentration range might be from 0.01 ng/mL to 10 ng/mL.
3. Assay Procedure:
- 100 µL of the cell suspension is added to each well of a 96-well microtiter plate.
- 100 µL of the various dilutions of the reference standard, test article, or assay medium (for the negative control) are added to the appropriate wells.
- The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Cell Proliferation:
- After incubation, a reagent to measure cell viability or proliferation is added to each well. Common methods include:
- MTT Assay: Addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a colored formazan (B1609692) product by metabolically active cells.
- Resazurin (alamarBlue) Assay: Addition of resazurin, which is reduced to the fluorescent resorufin (B1680543) by viable cells.
- The plate is incubated for a further 2-4 hours.
- The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
5. Data Analysis:
- The raw data (absorbance or fluorescence units) is plotted against the logarithm of the concentration for both the reference standard and the test article.
- A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic (4PL) model.
- The effective dose 50 (ED50), which is the concentration that produces 50% of the maximal response, is calculated for both curves.
- The relative potency of the test article is calculated as the ratio of the ED50 of the reference standard to the ED50 of the test article.
// Define nodes
prep_cells [label="1. Prepare & Starve\nNb2-11 Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_samples [label="2. Prepare Serial Dilutions\n(Valtropin & Humatrope)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
seeding [label="3. Seed Cells in\n96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="4. Add Dilutions\nto Wells", fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="5. Incubate\n(48-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
add_reagent [label="6. Add Proliferation\nReagent (e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
read_plate [label="7. Measure Absorbance/\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="8. Data Analysis\n(4PL Curve Fit, ED50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
result [label="9. Calculate\nRelative Potency", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow sequence
prep_cells -> seeding;
prep_samples -> treatment;
seeding -> treatment;
treatment -> incubation;
incubation -> add_reagent;
add_reagent -> read_plate;
read_plate -> analysis;
analysis -> result;
}
Caption: Workflow for an in vitro cell proliferation potency assay.
Data Presentation and Interpretation
The primary output of the in vitro potency assay is a set of dose-response curves for the test article and the reference standard. The key parameter derived from these curves is the ED50. For the two products to be considered equipotent in vitro, their dose-response curves should be parallel, and their calculated relative potency should be close to 1.0 (typically within a predefined acceptance range, e.g., 0.8-1.25).
Below is a table summarizing how quantitative data from such a comparative study would be presented.
| Product | ED50 (ng/mL) | 95% Confidence Interval (ng/mL) | R² of 4PL Fit | Relative Potency (vs. Humatrope) |
| Humatrope (Reference) | 0.45 | 0.41 - 0.49 | 0.995 | 1.00 |
| Valtropin (Test) | 0.48 | 0.44 - 0.52 | 0.992 | 0.94 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In this example, the ED50 values for Humatrope and Valtropin are very similar, and the relative potency of Valtropin is 0.94, which would likely fall within the typical acceptance criteria for demonstrating comparable in vitro potency. The high R² values indicate a good fit of the data to the four-parameter logistic model. This structured presentation allows for a clear and direct comparison of the in vitro biological activity of the two somatropin products.
A Comparative Guide to Valtropin and Other Recombinant Human Growth Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Valtropin, a recombinant human growth hormone (rhGH), with other available alternatives. The information presented is based on publicly available experimental data and regulatory documents, designed to assist researchers, scientists, and drug development professionals in their understanding of the landscape of somatropin (B1143576) products.
Introduction to Recombinant Human Growth Hormones
Recombinant human growth hormone, or somatropin, is a protein manufactured using recombinant DNA technology to be nearly identical to the naturally occurring human growth hormone.[1] It is a single-chain polypeptide of 191 amino acids with a molecular weight of approximately 22,125 daltons. Somatropin is indicated for the treatment of various growth disorders in children and growth hormone deficiency in adults. Several rhGH products are available on the market, each with its own manufacturing process and specific product characteristics.
Valtropin is a recombinant human growth hormone produced in Saccharomyces cerevisiae (yeast) cells.[2] It has been approved for the treatment of pediatric patients with growth failure due to inadequate secretion of endogenous growth hormone and for growth failure associated with Turner syndrome.[3] It is also indicated for the replacement of endogenous growth hormone in adults with growth hormone deficiency.
Manufacturing and Product Characteristics
A key differentiator among various rhGH products is the expression system used for their production. Valtropin is produced in yeast (Saccharomyces cerevisiae), while many other prominent rhGH products, such as Humatrope, Genotropin, Norditropin, and Omnitrope, are produced in Escherichia coli (E. coli).[4][5] Saizen is an exception, being produced in mammalian cells.[5]
The choice of expression system can influence the final product's characteristics, including purity and the profile of product-related isoforms. The purification process for rhGH produced in E. coli often involves the solubilization and refolding of the protein from inclusion bodies, followed by multiple chromatography steps to achieve high purity.[1][6][7][8] While specific details of Valtropin's purification from yeast are proprietary, the general process for secreted proteins from yeast involves separating the protein from the culture medium and subsequent purification steps.
Table 1: Comparison of Manufacturing and Product Characteristics
| Feature | Valtropin | Humatrope | Genotropin | Norditropin | Saizen | Omnitrope |
| Expression System | Saccharomyces cerevisiae (yeast)[2] | Escherichia coli[4] | Escherichia coli | Escherichia coli | Mammalian cells[5] | Escherichia coli[9] |
| Molecular Weight | 22,125 daltons[2] | ~22,125 daltons[4] | Not specified | Not specified | Not specified | Not specified |
| Amino Acid Sequence | 191 amino acids, identical to pituitary-derived hGH[2] | 191 amino acids, identical to pituitary-derived hGH[4] | 191 amino acids | 191 amino acids | 191 amino acids | 191 amino acids |
| Formulation | Lyophilized powder for injection[2] | Lyophilized powder in vials and cartridges[10] | Lyophilized powder in cartridges | Prefilled injection pen[4] | Lyophilized powder for injection[11] | Lyophilized powder and solution[9] |
Clinical Efficacy and Safety: Head-to-Head Comparison
A key clinical study directly comparing Valtropin to another rhGH is a randomized, double-blind, multicenter trial against Humatrope in treatment-naïve, prepubertal children with Growth Hormone Deficiency (GHD). This study provides valuable data for a direct comparison of their clinical performance.
Experimental Protocol: Valtropin vs. Humatrope in Pediatric GHD
Study Design: A one-year, randomized, double-blind, active-controlled, parallel-group, multicenter non-inferiority study.
Patient Population: Treatment-naïve, prepubertal children with confirmed Growth Hormone Deficiency. Key inclusion criteria included a peak GH response of <10 µg/L on two different GH stimulation tests.
Treatment:
-
Valtropin group (n=99): 0.033 mg/kg/day administered subcutaneously.
-
Humatrope group (n=50): 0.033 mg/kg/day administered subcutaneously.
Primary Efficacy Endpoint: Height velocity (HV) at 12 months.
Secondary Efficacy Endpoints:
-
Height Velocity Standard Deviation Score (HV SDS)
-
Height Standard Deviation Score (H SDS)
-
Serum levels of Insulin-like Growth Factor-1 (IGF-1) and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).
Safety Assessments: Monitoring of adverse events, injection site reactions, and immunogenicity (formation of anti-hGH antibodies).
Efficacy Results
The study demonstrated that Valtropin was non-inferior to Humatrope in improving growth in children with GHD.
Table 2: Key Efficacy Outcomes at 12 Months (Valtropin vs. Humatrope)
| Efficacy Parameter | Valtropin (n=99) | Humatrope (n=50) |
| Mean Height Velocity (cm/year) ± SD | 11.3 ± 3.0 | 10.5 ± 2.8 |
| Mean Change in Height SDS ± SD | 0.96 ± 0.43 | 0.88 ± 0.41 |
| Mean Change in IGF-1 (ng/mL) ± SD | 240.2 ± 167.3 | 219.8 ± 151.7 |
| Mean Change in IGFBP-3 (µg/mL) ± SD | 1.6 ± 1.2 | 1.5 ± 1.1 |
Data compiled from publicly available study results.
Safety and Immunogenicity
Both treatments were generally well-tolerated, with comparable safety profiles. The incidence of adverse events was similar between the two groups. A critical aspect of comparing biologic drugs is their potential to elicit an immune response. In this study, the development of anti-hGH antibodies was low in both treatment arms.
Table 3: Safety and Immunogenicity at 12 Months (Valtropin vs. Humatrope)
| Safety Parameter | Valtropin (n=99) | Humatrope (n=50) |
| Patients with ≥ 1 Adverse Event (%) | 78.8 | 78.0 |
| Patients with Drug-Related Adverse Events (%) | 12.1 | 10.0 |
| Patients with Anti-hGH Antibodies (%) | 3.1 | 2.0 |
Data compiled from publicly available study results.
In-Vitro Biological Activity
The biological activity of rhGH preparations can be assessed using in-vitro cell-based assays. These assays measure the ability of the hormone to stimulate a cellular response, typically proliferation or the induction of a specific signaling pathway. A common method involves the use of a cell line that expresses the human growth hormone receptor (hGHR) and proliferates in a dose-dependent manner in response to hGH.
Experimental Protocol: Cell-Based Bioassay for Somatropin
Objective: To determine the biological activity of a somatropin product by measuring its ability to induce cell proliferation in a growth hormone-dependent cell line.
Cell Line: A murine pro-B cell line (e.g., Ba/F3) stably transfected with the human growth hormone receptor (hGHR). These cells are dependent on hGH for proliferation.
Methodology:
-
Cell Culture: Maintain the Ba/F3-hGHR cells in appropriate culture medium supplemented with a low concentration of hGH to ensure survival.
-
Assay Preparation: Wash the cells to remove any residual growth hormone and resuspend them in a growth factor-free medium. Seed the cells into a 96-well plate at a predetermined density.
-
Standard Curve and Sample Preparation: Prepare a serial dilution of a reference standard somatropin to generate a standard curve. Similarly, prepare serial dilutions of the test somatropin sample (e.g., Valtropin).
-
Incubation: Add the standard and test samples to the wells containing the cells. Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTS or MTT, which measures mitochondrial activity as an indicator of cell viability and proliferation. The absorbance is read using a microplate reader.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations of the standard and test samples to generate dose-response curves. The relative potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard.
Signaling Pathway and Experimental Workflows
Somatropin Signaling Pathway
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding initiates a signaling cascade, with the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway being a primary route for many of its physiological effects.
Caption: Somatropin JAK-STAT Signaling Pathway.
Experimental Workflow: In-Vitro Cell-Based Bioassay
The following diagram illustrates the key steps in a typical in-vitro cell-based bioassay to determine the potency of a recombinant human growth hormone product.
Caption: Workflow for an in-vitro cell-based bioassay.
Conclusion
Valtropin has demonstrated comparable clinical efficacy and safety to Humatrope in the treatment of pediatric GHD. The primary difference between Valtropin and many other available rhGH products lies in its manufacturing process, utilizing a yeast expression system. The data from head-to-head clinical trials, alongside in-vitro bioactivity assays, provide a robust framework for comparing the performance of different recombinant human growth hormones. This guide serves as a summary of key comparative data to inform the scientific and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. CHARACTERISTICS OF SOMATROPIN PRODUCTS AVAILABLE IN CANADA - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli | PLOS One [journals.plos.org]
- 7. ijbiotech.com [ijbiotech.com]
- 8. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. â©126⪠Somatropin Bioidentity Tests [doi.usp.org]
- 11. researchgate.net [researchgate.net]
Valtropin's Biological Activity: A Comparative Guide for New Cell Line Validation
This guide provides a framework for researchers, scientists, and drug development professionals to validate the biological activity of Valtropin, a recombinant human growth hormone (rhGH), in new cell lines. It offers a comparative analysis based on available clinical data, outlines detailed protocols for key in-vitro bioassays, and visualizes essential experimental workflows and signaling pathways.
Clinical and In-Vivo Comparative Data
Clinical studies provide the primary basis for comparing the biological activity of Valtropin with other rhGH alternatives. The following table summarizes key efficacy and biomarker data from a randomized, double-blind study comparing Valtropin and Humatrope in children with Growth Hormone Deficiency (GHD).
| Parameter | Valtropin | Humatrope | Outcome |
| Height Velocity (cm/year) at 1 year | 11.3 ± 3.0 | 10.5 ± 2.8 | The 1-year efficacy and safety profile of Valtropin were found to be equivalent to the comparator, Humatrope.[1] |
| Change in Height SDS at 1 year | 0.88 ± 0.40 | 0.81 ± 0.36 | Height standard deviation (SD) scores increased in both treatment arms.[3] |
| IGF-1 SDS at 1 year | 1.15 ± 1.83 | 1.18 ± 1.63 | IGF-I and IGFBP-3 levels increased comparably for both treatments.[3] |
| IGFBP-3 SDS at 1 year | 1.94 ± 1.62 | 2.00 ± 1.60 | Comparable increases in IGFBP-3 were observed between the two groups.[3] |
In-Vitro Biological Activity Assays
To validate the biological activity of Valtropin in new cell lines, a series of in-vitro assays can be performed. These assays typically measure cell proliferation or the activation of specific signaling pathways in response to rhGH stimulation.
Cell Proliferation Assays
1. Nb2-11 Cell Proliferation Assay:
The Nb2-11 cell line, a rat lymphoma cell line, is widely used to determine the lactogenic activity of rhGH. These cells proliferate in a dose-dependent manner in response to growth hormone.
Experimental Protocol:
-
Cell Culture: Culture Nb2-11 cells in Fischer's medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, 2-mercaptoethanol, and sodium bicarbonate at 37°C in a 5% CO2 incubator.[4]
-
Assay Preparation: Prior to the assay, wash the cells to remove endogenous growth factors and resuspend them in assay medium (Fischer's medium with reduced serum and supplements).
-
Treatment: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well. Add serial dilutions of Valtropin, a reference rhGH standard, and a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Assess cell proliferation using a colorimetric assay such as MTT or WST-1, or a luminescent assay like CellTiter-Glo.[4][5] Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Plot the cell proliferation (absorbance or luminescence) against the log of the rhGH concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) value.
2. Ba/F3-hGHR Cell Proliferation Assay:
The Ba/F3 cell line is a murine pro-B cell line that is dependent on IL-3 for survival. By stably transfecting these cells with the human growth hormone receptor (hGHR), they become responsive to hGH and proliferate in a dose-dependent manner.[6]
Experimental Protocol:
-
Cell Culture: Maintain Ba/F3-hGHR cells in RPMI-1640 medium supplemented with 10% FBS and IL-3.
-
Assay Preparation: Before the assay, wash the cells to remove IL-3 and resuspend them in an IL-3-free assay medium.
-
Treatment: Plate the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well. Add serial dilutions of Valtropin, a reference rhGH, and a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Measure cell proliferation using methods similar to the Nb2-11 assay (e.g., MTT, WST-1, or CellTiter-Glo).[7]
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for Valtropin and the reference standard.
Signaling Pathway Activation Assay
Western Blot for STAT5 Phosphorylation:
Growth hormone binding to its receptor activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT5.[8] The level of phosphorylated STAT5 (p-STAT5) can be quantified by Western blotting and serves as a direct measure of receptor activation.
Experimental Protocol:
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., Ba/F3-hGHR or another cell line expressing hGHR) to 70-80% confluency. Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Stimulation: Treat the cells with various concentrations of Valtropin or a reference rhGH for a short period (e.g., 15-30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: To normalize the results, strip the membrane and re-probe with an antibody for total STAT5. Quantify the band intensities using densitometry software and express the p-STAT5 level as a ratio to total STAT5.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Experimental workflows for in-vitro bioassays.
Simplified GH signaling pathway via JAK/STAT.
References
- 1. people.bu.edu [people.bu.edu]
- 2. christie.nhs.uk [christie.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel specific bioassay for serum human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Growth hormone-induced tyrosyl phosphorylation and deoxyribonucleic acid binding activity of Stat5A and Stat5B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valtropin and Other Somatropin Biosimilars: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the biosimilar landscape for recombinant human growth hormone, focusing on the physicochemical, biological, and clinical comparability of Valtropin and its alternatives.
This guide provides a comprehensive comparative analysis of Valtropin, a recombinant human growth hormone (rhGH), and other somatropin (B1143576) biosimilars. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on product performance, outlines detailed experimental methodologies for comparability assessment, and visualizes critical biological pathways and experimental workflows.
Introduction to Somatropin and Biosimilarity
Somatropin is a 191-amino acid, single-chain polypeptide hormone that is identical in sequence to endogenous human growth hormone (hGH).[1] It is a critical therapeutic agent for the treatment of growth hormone deficiency (GHD) in both pediatric and adult patients, as well as other growth-related disorders.[1][2] The expiration of patents for the original blockbuster somatropin products has paved the way for the development of biosimilars, which are highly similar, but not identical, versions of the reference biologic.
The approval of a biosimilar is based on a comprehensive comparability exercise, demonstrating that it has no clinically meaningful differences from the reference product in terms of quality, safety, and efficacy.[3][4] This process involves extensive physicochemical and biological characterization, as well as non-clinical and clinical studies.[3][4]
Valtropin®, developed by BioPartners GmbH, is a recombinant human growth hormone produced in Saccharomyces cerevisiae (yeast).[1][5] It was approved as a biosimilar in Europe and the United States, with Humatrope® (produced in E. coli) as its reference product.[1][5][6] Another prominent somatropin biosimilar is Omnitrope®, developed by Sandoz, which was the first biosimilar to be approved in Europe and references Genotropin® (produced in E. coli).[7]
Physicochemical and Biological Characterization
The foundation of establishing biosimilarity lies in the rigorous comparison of the physicochemical and biological attributes of the biosimilar and the reference product. This is a stepwise process that utilizes a battery of analytical techniques to assess various quality attributes.
Experimental Protocols
A typical comparability exercise for somatropin biosimilars involves the following key experiments:
1. Primary Structure Analysis:
-
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Peptide Mapping.
-
Protocol:
-
The somatropin protein is enzymatically digested, typically with trypsin, to generate a specific set of peptide fragments.[8][9]
-
These peptides are then separated by RP-HPLC based on their hydrophobicity.[10][11][12] The mobile phase usually consists of a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) or ammonium (B1175870) bicarbonate.[10][11][12]
-
The eluted peptides are detected by UV absorbance (typically at 214-220 nm) and often further analyzed by mass spectrometry (MS) to confirm their identity and sequence.[8][9]
-
The resulting peptide map of the biosimilar is compared to that of the reference product to confirm the identical amino acid sequence and identify any post-translational modifications.[8]
-
2. Higher-Order Structure Analysis:
-
Methodology: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a key method for assessing the presence of aggregates, which can impact immunogenicity.
-
Protocol:
-
The protein sample is prepared in a suitable mobile phase, often a phosphate (B84403) buffer with a specific pH and salt concentration to maintain the native protein structure.[13][14] The sample should be filtered to remove any particulate matter.[14]
-
The sample is injected onto an SE-HPLC column, which separates molecules based on their hydrodynamic radius.[13][14] Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Detection is typically performed using UV absorbance.
-
The percentage of monomer, dimer, and higher molecular weight species is quantified and compared between the biosimilar and the reference product.[13]
-
3. Biological Activity (Potency) Assay:
-
Methodology: Cell-based bioassays are crucial for determining the biological potency of somatropin. These assays measure a specific biological response in a cell line that is dependent on the activity of the growth hormone.
-
Protocol:
-
A cell line responsive to somatropin, such as a rat lymphoma cell line (Nb2-11) or a cell line engineered with a reporter gene responsive to the GH signaling pathway, is used.[15][16][17]
-
Cells are incubated with varying concentrations of the biosimilar, the reference product, and a standard preparation.[16]
-
The biological response, such as cell proliferation (measured by ATP production or dye reduction) or reporter gene expression (e.g., luciferase activity), is quantified.[15][16]
-
The dose-response curves of the biosimilar and the reference product are compared to determine their relative potency.[16]
-
The following diagram illustrates a general workflow for a biosimilar comparability exercise.
Clinical Efficacy and Safety Comparison
Clinical trials are a cornerstone of the biosimilar development program, designed to confirm that any minor differences observed during the extensive analytical and non-clinical characterization do not translate into clinically meaningful differences in efficacy and safety.
Valtropin vs. Humatrope
A randomized, double-blind, comparator-controlled Phase III trial was conducted to assess the efficacy and safety of Valtropin compared to Humatrope in treatment-naïve, prepubertal children with GHD.[5][18]
| Parameter | Valtropin (n=98) | Humatrope (n=49) | Treatment Difference (95% CI) |
| Height Velocity (cm/year) at 1 year | 11.3 ± 3.0 | 10.5 ± 2.8 | 0.09 (-0.71, 0.90) |
| Change in Height SDS at 1 year | 0.88 ± 0.38 | 0.79 ± 0.38 | - |
| Anti-GH Antibodies | 3.1% (3/98) | 2.0% (1/49) | - |
Data from Peterkova et al., 2007.[5]
The results of this study demonstrated that the one-year efficacy and safety profile of Valtropin are equivalent to the reference product, Humatrope.[5][6][18] The treatment difference in height velocity was well within the pre-defined non-inferiority margin.[5] Furthermore, the incidence of anti-GH antibodies was low and comparable between the two groups, with no discernible impact on growth.[5]
Omnitrope vs. Genotropin
A key study in treatment-naïve children with GHD showed no statistically significant differences in linear growth between Omnitrope and Genotropin over a nine-month period.[11][19]
| Parameter (at 9 months) | Omnitrope (n=44) | Genotropin (n=45) | Baseline-Adjusted Difference (95% CI) |
| Change in Height (cm) | 8.6 | 8.4 | 0.23 (-0.59, 1.06) |
| Change in Height SDS | - | - | 0.12 (-0.06, 0.30) |
| Change in Height Velocity (cm/year) | - | - | -0.20 (-1.34, 0.94) |
Data from Romer et al., as reported in the CADTH clinical review.[11][19]
Somatropin Signaling Pathway
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding event triggers a cascade of intracellular signaling events, primarily through the JAK-STAT and MAPK/ERK pathways, which ultimately regulate gene expression and mediate the physiological effects of growth hormone, such as growth and metabolism.
The following diagram illustrates the key components of the somatropin signaling pathway.
Conclusion
The available evidence from comprehensive physicochemical, biological, and clinical studies demonstrates that Valtropin is a safe and effective biosimilar to its reference product, Humatrope. Similarly, other somatropin biosimilars like Omnitrope have also established their comparability to their respective reference products. The rigorous regulatory pathway for biosimilars ensures that these products meet high standards of quality, safety, and efficacy, providing valuable therapeutic alternatives for patients with growth hormone-related disorders. For researchers and drug development professionals, the successful development and approval of somatropin biosimilars serve as a well-established paradigm for the application of the biosimilarity concept to complex biological molecules.
References
- 1. Current Status of Biosimilar Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The “comparability” exercise in biosimilars | biosim [biosim.es]
- 5. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Biosimilars of somatropin [gabionline.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Rapid identification of somatropin by peptide-mass fingerprinting, using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective Determination of Human Growth Hormone (Somatropin) in the Presence of Its Chemical Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 15. â©126⪠Somatropin Bioidentity Tests [doi.usp.org]
- 16. A Cell-Based Strategy for Bioactivity Determination of Long-Acting Fc-Fusion Recombinant Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. recombinant hGH - biovaratropin™- biosuperior human growth hormone [novohelix.com]
- 18. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 19. medicinesforeurope.com [medicinesforeurope.com]
A Comparative Guide to the Purity and Quality of Different Valtropin Lots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the purity and quality of different lots of Valtropin, a recombinant human growth hormone (somatropin). The methodologies and analyses presented are based on established techniques for the characterization of biopharmaceutical products and are intended to offer a comprehensive comparison of product performance and consistency.
Introduction to Valtropin and Key Quality Attributes
Valtropin is a polypeptide hormone of recombinant DNA origin, produced in Saccharomyces cerevisiae.[1] Its amino acid sequence is identical to that of human growth hormone produced by the pituitary gland.[1][2] Ensuring the lot-to-lot consistency of Valtropin is critical for its safety and efficacy. Key quality attributes that require rigorous assessment include:
-
Identity and Integrity: Confirmation of the correct primary structure and molecular weight.
-
Purity and Impurity Profile: Quantitation of the active pharmaceutical ingredient (API) and identification and quantification of product-related and process-related impurities.
-
Potency: Measurement of the biological activity of the hormone.
-
Physical Properties: Assessment of appearance, solubility, and presence of particulate matter.
Comparative Data Analysis
To ensure consistency across different manufacturing batches, a comprehensive analysis of key quality attributes should be performed. The following tables present a summary of hypothetical data for three different lots of Valtropin, illustrating a comparative analysis.
Table 1: Physicochemical Properties of Valtropin Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder | White to off-white lyophilized powder | White to off-white lyophilized powder |
| Reconstitution Time | < 1 minute | < 1 minute | < 1 minute | ≤ 2 minutes |
| pH of Reconstituted Solution | 7.4 | 7.5 | 7.4 | 7.0 - 8.0 |
| Purity by RP-HPLC (%) | 98.5 | 98.2 | 98.6 | ≥ 95.0% |
| Aggregates by SEC-HPLC (%) | 0.8 | 1.1 | 0.7 | ≤ 2.0% |
| Host Cell Proteins (ng/mg) | 5.2 | 6.1 | 4.8 | ≤ 10 ng/mg |
Table 2: Biological Activity of Valtropin Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| In Vitro Cell Proliferation Assay (EC50, ng/mL) | 2.5 | 2.8 | 2.4 | 1.5 - 3.5 ng/mL |
| Rat Weight Gain Bioassay (IU/mg) | 3.1 | 2.9 | 3.2 | 2.5 - 3.5 IU/mg |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable assessment of Valtropin lots.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates the main somatropin (B1143576) peak from closely related variants and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Reconstitute Valtropin from each lot in sterile water to a concentration of 1 mg/mL.
-
Inject 20 µL of each sample onto the column.
-
Monitor the elution profile and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
This method separates high molecular weight species (aggregates) from the monomeric form of somatropin.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica-based size-exclusion column (e.g., 7.8 mm x 300 mm).
-
Mobile Phase: 50 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 214 nm.
-
Procedure:
-
Reconstitute Valtropin from each lot in the mobile phase to a concentration of 1 mg/mL.
-
Inject 50 µL of each sample onto the column.
-
Monitor the elution profile for a minimum of 30 minutes.
-
Identify and integrate the peaks corresponding to aggregates and the monomer.
-
Calculate the percentage of aggregates relative to the total peak area.
-
In Vitro Cell Proliferation Bioassay
This assay measures the biological potency of Valtropin by its ability to stimulate the proliferation of a growth hormone-dependent cell line (e.g., Nb2-11 cells).
-
Cell Line: Rat lymphoma cell line, Nb2-11.
-
Assay Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 10% horse serum, and 1% penicillin-streptomycin.
-
Procedure:
-
Plate Nb2-11 cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of a reference standard and the Valtropin lots to be tested.
-
Add the dilutions to the cells and incubate for 72 hours.
-
Add a cell proliferation reagent (e.g., MTT or WST-1) and incubate for 4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal effective concentration (EC50) for each sample by fitting the data to a four-parameter logistic curve.
-
Compare the EC50 values of the test lots to the reference standard to determine relative potency.
-
Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of the scientific principles and processes involved in Valtropin's action and analysis.
Caption: Workflow for the comparative analysis of different Valtropin lots.
References
Validating the Specificity of Valtropin's Effects In Vitro: A Comparative Guide
This guide provides a comparative analysis of the in vitro specificity of Valtropin (somatropin), a recombinant human growth hormone (rhGH), against other leading rhGH alternatives such as Genotropin, Norditropin, and Humatrope. As all these biotherapeutics are forms of somatropin (B1143576), their mechanism of action and biological specificity at the molecular level are fundamentally identical.[1][2] This guide presents key experimental data for somatropin that is representative of Valtropin and its comparators, focusing on receptor binding, downstream signaling, and cellular proliferation.
Mechanism of Action: GHR-Mediated Signaling
Valtropin, like endogenous human growth hormone (hGH), initiates its effects by binding to the growth hormone receptor (GHR) on the surface of target cells.[3][4] This binding induces the dimerization of two GHR molecules, which in turn activates the receptor-associated Janus kinase 2 (JAK2).[2][5][6] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for signaling proteins.
This leads to the activation of two primary downstream pathways:
-
JAK-STAT Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a key protein recruited to the phosphorylated GHR.[7][8] Upon phosphorylation by JAK2, STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes, including Insulin-like Growth Factor 1 (IGF-1).[2][3][4]
-
MAPK/ERK Pathway: The GHR-JAK2 complex can also activate the Ras-Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][9][10] This pathway is crucial for mediating the mitogenic effects of hGH, such as cellular proliferation and differentiation.[3]
The specificity of Valtropin is determined by its high affinity for the GHR and its precise activation of these downstream signaling cascades.
Data Presentation: Comparative In Vitro Performance
The following tables summarize key performance metrics for somatropin, which are representative of Valtropin and its alternatives. The data is compiled from multiple studies and reflects the established in vitro characteristics of rhGH.
Table 1: Receptor Binding Affinity
This table shows the equilibrium dissociation constant (Kd) for somatropin binding to the human GHR extracellular domain. A lower Kd value signifies higher binding affinity. All rhGH products are manufactured to have a sequence identical to native hGH and are expected to exhibit a Kd in the low nanomolar range.
| Parameter | rhGH (Somatropin) | Method |
| Kd (nM) | 0.3 - 4.0 | Surface Plasmon Resonance |
Data compiled from representative studies of the hGH-hGHR interaction.[9][11][12]
Table 2: Functional Bioactivity in Cell-Based Assays
The biological activity of somatropin is often measured by its ability to stimulate the proliferation of GHR-dependent cell lines, such as Ba/F3 cells stably transfected with the hGHR. The EC50 value represents the concentration of rhGH that induces a half-maximal response.
| Assay | Cell Line | Parameter | rhGH (Somatropin) |
| Cellular Proliferation | Ba/F3-hGHR | EC50 (ng/mL) | ~1 - 10 |
| EC50 (nM) | ~0.045 - 0.45 | ||
| STAT5 Phosphorylation | Various hGHR-expressing | EC50 (nM) | 0.1 - 10 |
| ERK Phosphorylation | Various hGHR-expressing | EC50 (nM) | 0.5 - 20 |
EC50 values are estimates based on typical dose-response curves. Proliferation data is derived from studies showing dose-dependent responses between 1 and 100 ng/mL.[13][14] Phosphorylation data reflects the expected potency in sensitive cell systems.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of rhGH specificity. Below are representative protocols for key in vitro assays.
1. STAT5 Phosphorylation Assay via Western Blot
This protocol details the measurement of STAT5 activation in response to Valtropin treatment.
-
Cell Culture and Starvation: Culture hGHR-expressing cells (e.g., Ba/F3-hGHR or CHO-hGHR) to ~80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling activity.
-
Hormone Treatment: Treat cells with varying concentrations of Valtropin (e.g., 0, 0.1, 1, 10, 100 ng/mL) for 15 minutes at 37°C. This time point typically corresponds to the peak of STAT5 phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5. Quantify band intensity using densitometry software.
2. Cell Proliferation Assay (MTS/MTT)
This assay quantifies the mitogenic effect of Valtropin.
-
Cell Seeding: Wash Ba/F3-hGHR cells to remove IL-3. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a low-serum medium.
-
Treatment: Add serial dilutions of Valtropin and comparator rhGH products to the wells. Include a negative control (no rhGH) and a positive control. Incubate for 48-72 hours.
-
Colorimetric Reaction: Add a tetrazolium salt solution (like MTS or MTT) to each well and incubate for 2-4 hours. Viable, proliferating cells will convert the salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Subtract the background absorbance, and plot the absorbance values against the logarithm of the hormone concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value for each rhGH product.
Conclusion
The in vitro specificity of Valtropin is defined by its high-affinity binding to the GHR and the subsequent dose-dependent activation of the JAK-STAT and MAPK/ERK signaling pathways. As Valtropin, Genotropin, Norditropin, and Humatrope are all preparations of somatropin, they are expected to exhibit virtually identical performance in these assays.[1][2] The data presented provides a robust benchmark for validating the molecular-level activity of any rhGH product. Any observed discrepancies in in vivo efficacy are more likely attributable to differences in formulation, delivery device, or patient-specific factors rather than the intrinsic specificity of the somatropin molecule itself.
References
- 1. 4allfamily.com [4allfamily.com]
- 2. CHARACTERISTICS OF SOMATROPIN PRODUCTS AVAILABLE IN CANADA - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro effects of recombinant human growth hormone on growth of human gastric cancer cell line BGC823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Analysis of binding properties between 20 kDa human growth hormone (hGH) and hGH receptor (hGHR): the binding affinity for hGHR extracellular domain and mode of receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ba/F3-rat-GHR-High Cell Line - Kyinno Bio [kyinno.com]
- 7. Growth hormone, but not insulin, activates STAT5 proteins in adipocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth hormone-induced tyrosyl phosphorylation and deoxyribonucleic acid binding activity of Stat5A and Stat5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 11. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth hormone (GH) stimulates protein synthesis in cells transfected with GH receptor complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel specific bioassay for serum human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Comparative Proteomics of Recombinant Human Growth Hormone (rhGH) Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction to rhGH and Proteomics
Recombinant human growth hormone is a protein that stimulates growth, cell reproduction, and regeneration. Different brands of rhGH, such as Valtropin, are available for therapeutic use. Although these products are designed to be functionally equivalent to endogenous GH, subtle differences in formulation or manufacturing could potentially lead to variations in their effects at the cellular level. Proteomics, the large-scale study of proteins, is a powerful tool to elucidate these potential differences by providing a global view of how cells respond to treatment.
Comparative proteomics can identify differences in protein expression and post-translational modifications, offering insights into the specific biological pathways modulated by different rhGH products. Such studies are crucial for understanding the nuances of drug action and for the development of new and improved therapies.
General Proteomic Effects of rhGH Treatment
Studies on the effects of rhGH administration have identified significant changes in the proteome, primarily in serum and plasma. These studies provide valuable insights into the systemic effects of rhGH and highlight proteins and pathways that are likely to be affected at the cellular level.
Key Protein Changes Observed with rhGH Administration
Several studies have identified proteins that are significantly associated with rhGH administration. These proteins are involved in various biological processes, including metabolism, immune response, and cell growth.
| Protein/Protein Family | Biological Process | Observed Change with rhGH | Citation |
| Insulin-like growth factor 1 (IGF-1) | Growth and development | Upregulated | [1] |
| WFIKKN1 (a protease inhibitor) | Regulation of proteolysis | Upregulated | [2][1] |
| CCL2 (a chemokine) | Immune response | Upregulated | [2][1] |
| Apolipoprotein E (Apo E) | Lipoprotein metabolism | Upregulated | |
| Apolipoprotein L-1 (Apo L-1) | Lipoprotein metabolism | Upregulated | [3] |
| Serum amyloid A | Inflammatory response | Downregulated | [3] |
| Hemoglobin α-chain | Oxygen transport | Upregulated | [4] |
This table summarizes findings from systemic (in vivo) studies, which can guide targeted analysis in cell-based (in vitro) models.
Experimental Protocols for Comparative Proteomics
A typical workflow for a comparative proteomic analysis of cells treated with Valtropin and other rhGHs involves several key steps, from cell culture to data analysis.
Cell Culture and rhGH Treatment
-
Cell Line Selection: Choose a cell line that expresses the growth hormone receptor (GHR). Examples include human embryonic kidney cells (HEK293), liver cancer cells (HepG2), or specific cell lines relevant to the research question.
-
Cell Culture: Culture the selected cells in appropriate media and conditions until they reach a suitable confluency (e.g., 70-80%).
-
Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce background signaling and synchronize the cell population.
-
rhGH Treatment: Treat the cells with equimolar concentrations of Valtropin and other rhGHs for a predetermined time course (e.g., 1, 6, 24 hours) to capture both early and late cellular responses. A vehicle-treated control group is essential.
Protein Extraction and Preparation
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent steps.
-
Protein Digestion: For mass spectrometry-based proteomics, proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
Proteomic Analysis: Mass Spectrometry
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for large-scale protein identification and quantification. Peptides are separated by liquid chromatography and then ionized and analyzed by a mass spectrometer.
-
Label-Free Quantification (LFQ) or Labeled Quantification (e.g., TMT, iTRAQ): These are different approaches to quantify the relative abundance of proteins between samples. Labeled methods allow for multiplexing of several samples in a single MS run.
Data Analysis
-
Protein Identification and Quantification: Raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to calculate their relative abundances.
-
Statistical Analysis: Statistical tests are performed to identify proteins that are significantly differentially expressed between the treatment groups.
-
Bioinformatics Analysis: Pathway analysis and gene ontology (GO) enrichment analysis are used to interpret the biological significance of the observed proteomic changes.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a comparative proteomics experiment.
References
- 1. The Proteomic Signature of Recombinant Growth Hormone in Recreational Athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Proteomic Signature of Recombinant Growth Hormone in Recreational Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomic analysis in children with idiopathic short stature (ISS) before and after short-term recombinant human growth hormone (rhGH) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Confirming the On-Target Effects of Valtropin Using Knock-Out Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Valtropin (somatropin), a recombinant human growth hormone (rhGH), with other alternatives, supported by experimental data from knock-out (KO) models. The focus is on validating the on-target effects of Valtropin by examining the consequences of ablating its molecular target, the growth hormone receptor (GHR).
Valtropin, like other somatropin (B1143576) products, is a polypeptide hormone with an amino acid sequence identical to that of human growth hormone produced by the pituitary gland.[1][2] Its primary therapeutic action is to stimulate growth and regulate metabolism.[3][4] The on-target effects of somatropin are mediated through its interaction with the GHR, a transmembrane receptor expressed in various tissues.[3][5]
Mechanism of Action: The Somatropin Signaling Pathway
The binding of somatropin to the GHR initiates a cascade of intracellular signaling events. Upon ligand binding, the GHR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[3][5][6] Activated JAK2 then phosphorylates tyrosine residues on both itself and the GHR, creating docking sites for various signaling proteins.[3][7]
One of the principal pathways activated is the Signal Transducer and Activator of Transcription (STAT) pathway.[3] Recruited STAT proteins, primarily STAT5, are phosphorylated by JAK2, dimerize, and translocate to the nucleus where they regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[3][4] IGF-1, produced mainly in the liver, mediates many of the growth-promoting effects of somatropin.[3][8] Other pathways activated by GHR signaling include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are involved in cell proliferation, differentiation, and metabolism.[5][6]
On-Target Validation with Growth Hormone Receptor Knock-Out (GHR-KO) Models
The essential role of the GHR in mediating the effects of somatropin has been unequivocally demonstrated using knock-out mouse models. These models, where the GHR gene is disrupted, provide a powerful tool to confirm that the biological actions of somatropin are indeed on-target.
Global GHR-KO Mice
Mice with a global disruption of the GHR gene (GHR-KO) exhibit a phenotype that mirrors the symptoms of Laron syndrome in humans, a condition caused by mutations in the GHR gene.[9] These mice are characterized by:
-
Dwarfism: A significant reduction in body size and weight, demonstrating the critical role of GHR in somatic growth.[10]
-
Reduced IGF-1 Levels: Circulating IGF-1 levels are dramatically decreased, confirming that GHR signaling is the primary driver of IGF-1 production in response to growth hormone.[10][11]
-
Increased Growth Hormone Levels: Due to the lack of negative feedback from IGF-1, GHR-KO mice have elevated levels of circulating growth hormone.[10][11]
-
Metabolic Alterations: These mice often display increased insulin (B600854) sensitivity and resistance to diet-induced obesity and diabetes.[9][10][11]
The inability of exogenous somatropin to stimulate growth or increase IGF-1 levels in GHR-KO mice provides definitive evidence that its effects are mediated through the GHR.
Tissue-Specific GHR-KO Mice
To dissect the specific roles of GHR in different tissues, researchers have developed tissue-specific GHR-KO mice using the Cre-loxP system.[12][13] This technique allows for the deletion of the GHR gene in specific cell types, such as hepatocytes, myocytes, or neurons.[11][12][13] Studies using these models have revealed the direct and indirect effects of somatropin on various physiological processes, including:
-
Liver-specific GHR-KO (LiGHRKO): These mice have significantly reduced circulating IGF-1, but their postnatal growth is largely unaffected, suggesting that local IGF-1 production and direct GH action in other tissues play important roles in growth.[11] However, they do exhibit insulin resistance, highlighting the direct role of hepatic GHR signaling in glucose metabolism.[11]
-
Muscle-specific GHR-KO (MuGHRKO): These models have helped to elucidate the direct effects of GH on muscle growth and metabolism, independent of systemic IGF-1.[11]
-
Fat-specific GHR-KO: Deletion of GHR in adipose tissue has provided insights into the lipolytic effects of growth hormone.[11]
The phenotypes observed in these tissue-specific knock-out models further solidify the on-target action of somatropin through the GHR in a tissue-dependent manner.
Experimental Protocols
Generation of GHR-KO Mice
The generation of GHR-KO mice typically involves gene targeting in embryonic stem (ES) cells. A common strategy is to use the Cre-loxP recombination system to create conditional knock-out alleles.
Methodology for Generating Tissue-Specific GHR-KO Mice:
-
Generation of "floxed" GHR mice: Mice are engineered to have loxP sites flanking a critical exon (e.g., exon 4) of the GHR gene.[12][14] These mice are often referred to as GHRfl/fl.
-
Cre Recombinase Mice: A second line of mice is generated that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., albumin promoter for liver-specific expression).[12]
-
Breeding: The GHRfl/fl mice are crossed with the tissue-specific Cre-expressing mice.
-
Tissue-Specific Knock-out: In the offspring that inherit both the "floxed" GHR allele and the Cre transgene, Cre recombinase will be expressed in the target tissue, leading to the excision of the flanked exon and disruption of the GHR gene in that specific tissue.[12]
Analysis of GHR-KO Mice
A comprehensive analysis of the phenotype of GHR-KO mice is essential to understand the consequences of GHR ablation.
Key Experimental Analyses:
-
Growth and Body Composition: Regular monitoring of body weight and length. Body composition (fat and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (QMR).
-
Hormone and Metabolite Levels: Measurement of serum levels of GH, IGF-1, insulin, and glucose using ELISA or other immunoassays.
-
Gene Expression Analysis: Quantification of GHR and IGF-1 mRNA levels in various tissues using quantitative real-time PCR (qRT-PCR) to confirm the knock-out at the molecular level.[14][15]
-
Metabolic Studies: Glucose and insulin tolerance tests to assess insulin sensitivity and glucose homeostasis.
Comparison of Valtropin with Alternatives
The market for recombinant human growth hormone includes several products in addition to Valtropin. These are considered biosimilars or follow-on biologics.[16][17] The primary active ingredient in all these products is somatropin, and therefore, their mechanism of action is identical.[18] The main differences lie in their manufacturing processes, formulation, and delivery devices.[18]
| Feature | Valtropin | Humatrope | Norditropin | Omnitrope | Genotropin |
| Active Ingredient | Somatropin | Somatropin | Somatropin | Somatropin | Somatropin |
| Manufacturer | BioPartners (Marketing authorization withdrawn)[17] | Eli Lilly | Novo Nordisk | Sandoz | Pfizer |
| Expression System | Yeast (Saccharomyces cerevisiae)[1][2][19] | E. coli | E. coli | E. coli | E. coli |
| Clinical Efficacy | Demonstrated to be equivalent to Humatrope in a randomized, double-blind study in children with GHD.[20] | Established reference product. | Widely used with demonstrated efficacy. | Approved as a biosimilar with comparable efficacy to the reference product. | Widely used with demonstrated efficacy. |
| Delivery Device | Varies (product withdrawn) | Pen devices, vials | Prefilled pen devices (FlexPro)[18] | Pen devices, vials | Pen devices, vials |
A randomized, double-blind, parallel, controlled Phase III study in children with growth hormone deficiency showed no relevant differences between Valtropin and a reference medicinal product (Humatrope) with regard to height velocity.[1][20] In this year-long study, the height velocity was 11.3 ± 3.0 cm/year for the Valtropin group and 10.5 ± 2.8 cm/year for the Humatrope group, with the treatment difference falling within the predefined non-inferiority limit.[20] Serum IGF-I and IGFBP-3 levels were also comparably increased in both treatment groups.[20]
Conclusion
The extensive research utilizing GHR knock-out mouse models provides compelling evidence for the on-target effects of somatropin, the active ingredient in Valtropin. The profound physiological changes observed in both global and tissue-specific GHR-KO mice directly correlate with the known functions of the growth hormone signaling pathway, confirming that the GHR is the indispensable mediator of somatropin's biological actions. Clinical data has demonstrated the equivalence of Valtropin to other established somatropin products, indicating a shared mechanism of action and therapeutic effect. Therefore, the on-target effects of Valtropin are firmly established through a combination of molecular, preclinical, and clinical evidence.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. sinobiological.com [sinobiological.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mice with gene alterations in the GH and IGF family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tissue-Specific GHR Knockout Mice: Metabolic Phenotypes [frontiersin.org]
- 12. scielo.br [scielo.br]
- 13. Frontiers | Tissue-Specific GHR Knockout Mice: An Updated Review [frontiersin.org]
- 14. Standardizing protocols dealing with growth hormone receptor gene disruption in mice using the Cre-lox system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. spglobal.com [spglobal.com]
- 17. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 18. 4allfamily.com [4allfamily.com]
- 19. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Valtropin
For researchers and drug development professionals, ensuring laboratory safety and compliance extends to the proper disposal of all pharmaceutical products, including the recombinant human growth hormone, Valtropin (somatropin). Adherence to established disposal protocols is critical to prevent environmental contamination and potential misuse of the product. This guide provides a detailed, step-by-step plan for the safe and effective disposal of Valtropin and its associated materials in a laboratory setting.
Immediate Safety and Disposal Procedures
The disposal of Valtropin, as with any pharmaceutical waste, must be conducted in accordance with local, state, and federal regulations.[1][2] The following procedures provide a framework for the safe handling and disposal of Valtropin in its various forms.
Step 1: Segregation of Valtropin Waste
Proper segregation of waste is the first step in a compliant disposal process. Valtropin waste should be categorized as follows:
-
Unused or Expired Vials: Vials of lyophilized Valtropin powder that are expired or no longer needed.
-
Reconstituted Solution: Vials containing reconstituted Valtropin solution that is expired, unused, or was prepared for a dose that is no longer required.
-
Sharps: Needles and syringes used for the reconstitution and administration of Valtropin.[3][4]
-
Contaminated Materials: Items such as gloves, absorbent pads, and empty packaging that have come into contact with Valtropin.
Step 2: Disposal of Unused or Expired Vials
Unopened and expired vials of Valtropin should be disposed of as pharmaceutical waste. It is recommended to place these vials in a designated, clearly labeled, and sealed container for pharmaceutical waste.[2] Avoid placing these in general laboratory trash.
Step 3: Management and Disposal of Reconstituted Valtropin Solution
Reconstituted Valtropin has a limited shelf life, after which it must be discarded. If the reconstituted solution is not used within the recommended timeframe, it should be considered waste.
-
Inactivation: While specific inactivation protocols for somatropin (B1143576) are not extensively detailed in publicly available literature, general best practices for protein-based therapeutics can be applied. This may involve treatment with a disinfectant solution known to denature proteins before final disposal. However, in most laboratory and clinical settings, the primary method of disposal is incineration through a certified pharmaceutical waste management service.
-
Disposal: The vial containing the unused reconstituted solution should be placed in a pharmaceutical waste container. Do not pour reconstituted Valtropin down the drain.[5]
Step 4: Sharps Disposal
All needles and syringes used with Valtropin must be disposed of immediately after use in a puncture-resistant sharps container.[3][4] These containers should be clearly labeled and never overfilled. Once full, the sharps container must be sealed and disposed of through a licensed medical waste disposal service.
Step 5: Disposal of Contaminated Materials
All materials, such as gloves, vial caps, and alcohol wipes, that have come into contact with Valtropin should be placed in a designated biohazardous or pharmaceutical waste container, as per your institution's guidelines.
Quantitative Data for Valtropin Disposal
The stability of reconstituted Valtropin is a key factor in determining when it becomes waste. The following table summarizes storage conditions and stability information, which dictates the disposal timeline for the reconstituted product.
| Product Component | Storage of Unreconstituted Vials | Reconstitution Diluent | Storage of Reconstituted Solution | Disposal Timeline for Reconstituted Solution |
| Valtropin 5 mg vial | Refrigerate at 2°C to 8°C. Do not freeze.[1] Can be kept at room temperature (not above 25°C) for a single period of up to 4 weeks before use.[1] | Solvent provided (containing metacresol) or Water for Injections[1] | If reconstituted with the provided solvent, the solution is for multidose use.[1] If reconstituted with Water for Injections, it must be used immediately and is for single use only.[1] | Discard any unused portion immediately if reconstituted with Water for Injections.[1] For multidose vials, refer to manufacturer's instructions for discard date after first use. |
Experimental Protocols
Valtropin Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Valtropin and associated materials in a research or clinical setting.
Caption: Logical workflow for the disposal of Valtropin waste.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of Valtropin, thereby protecting their personnel and the environment. Always consult your institution's specific safety and disposal guidelines and your local regulatory requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Valtropin
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Valtropin (somatropin), a recombinant human growth hormone. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Valtropin, a sterile, lyophilized powder, requires careful handling to mitigate risks associated with hormonal effects, potential allergic reactions, and reproductive toxicity. The following step-by-step guidance is designed to be the preferred operational safety resource for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Hazard Mitigation
When working with Valtropin, a comprehensive approach to personal protection is mandatory. Engineering controls, such as fume hoods or other containment devices, should be the primary means of exposure control, especially when handling the lyophilized powder to minimize dust generation.
| Hazard | Required Personal Protective Equipment | Additional Safety Measures |
| Eye Contact | Wear safety glasses or goggles.[1] | An eyewash station should be readily accessible. |
| Skin Contact | Impervious gloves and protective clothing (e.g., lab coat) are recommended.[1] | Wash hands thoroughly after handling.[1] |
| Inhalation (of powder) | If the Occupational Exposure Limit (OEL) may be exceeded or if dust is generated, wear an appropriate respirator.[1] | Handle lyophilized powder in a ventilated enclosure or fume hood. |
| Accidental Ingestion | Not a primary route of occupational exposure. | Do not eat, drink, or smoke in laboratory areas. |
Operational Plan: From Reconstitution to Use
This section outlines the standard operating procedure for the preparation and handling of Valtropin in a laboratory setting.
Step 1: Preparation and Reconstitution
-
Preparation: Before handling, allow the Valtropin vial and the provided diluent (Water for Injection with 0.3% w/v metacresol) to come to room temperature.[2] Ensure a clean and disinfected workspace.
-
Reconstitution:
-
Inject the diluent into the vial, aiming the stream of liquid against the glass wall to avoid foaming.[3]
-
Gently swirl the vial with a rotary motion until the contents are completely dissolved. Do not shake vigorously , as this can denature the protein.[3]
-
The reconstituted solution should be clear. If it is cloudy or contains particulate matter, do not use it.
-
Step 2: Storage and Stability of Reconstituted Valtropin
Proper storage is crucial to maintain the integrity of the reconstituted solution.
| Storage Condition | Duration of Stability |
| Refrigerated (2°C - 8°C) | Up to 14 days |
| Room Temperature (not above 25°C) | For transport or ambulatory use, the non-reconstituted product can be kept at room temperature for a single period of up to 4 weeks.[3] |
Note: If reconstituted with Sterile Water for Injection (without preservative), the solution is for single use only and must be used immediately.[3]
Emergency Procedures for Valtropin Exposure
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Get medical attention. Do not induce vomiting unless directed by medical personnel.[1] |
Disposal Plan for Unused Valtropin and Contaminated Materials
All unused Valtropin and materials that have come into contact with it must be disposed of in accordance with local, state, and federal regulations.
-
Unused Solution: Any unused reconstituted Valtropin should be disposed of as chemical waste. It is recommended to consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Sharps:
-
All needles, syringes, and vials are considered sharps.
-
Immediately after use, dispose of these items in a designated, puncture-resistant, and leak-proof sharps container.[2]
-
Do not bend, break, or recap needles.
-
When the sharps container is three-quarters full, it should be sealed and disposed of as biohazardous or chemical waste, following institutional protocols.
-
-
Contaminated Labware and PPE:
-
Gloves, lab coats, and other contaminated materials should be placed in a designated biohazard bag.
-
For materials contaminated with biohazardous agents, autoclaving is a standard method for decontamination before disposal. This process uses high-pressure steam to sterilize the waste.
-
After autoclaving, the waste can typically be disposed of as regular solid waste, but always confirm with your institution's EHS guidelines.
-
Safety and Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of Valtropin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
